Mcl-1 inhibitor 18
Description
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Properties
Molecular Formula |
C50H60ClN5O10 |
|---|---|
Molecular Weight |
926.5 g/mol |
IUPAC Name |
(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid |
InChI |
InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1 |
InChI Key |
XDDCODGTBKQLHJ-IMERTTOPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
Canonical SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Mcl-1 Inhibitor 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the pathogenesis and resistance to therapy in a wide range of human cancers, making it a prime target for novel anticancer therapeutics. The development of small molecule inhibitors of Mcl-1 has been a significant focus of cancer research. This technical guide provides an in-depth overview of the discovery and synthesis of compounds that have been designated as "Mcl-1 inhibitor 18" in scientific literature, presenting key data, experimental protocols, and relevant biological pathways.
This compound: Two Distinct Scaffolds
It is important to note that the designation "inhibitor 18" has been applied to at least two distinct chemical entities in different research publications. This guide will address both compounds to provide a comprehensive resource.
1. The 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid Scaffold
A potent Mcl-1 inhibitor, designated as compound 18 in a 2024 study by Tarr et al., features a 4,5-dimethoxy-substituted indole-2-carboxylic acid core. This compound demonstrated significant cellular activity in inhibiting the growth of the NCI-H929 multiple myeloma cell line.[1][2]
2. The N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Scaffold
Research by Abulwerdi et al. in 2014 identified an initial hit from a high-throughput screen, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (compound 1 in their publication), which served as the foundational scaffold for a series of potent Mcl-1 inhibitors.[3][4][5] Through structure-based design and extensive structure-activity relationship (SAR) studies, this work led to the development of more potent analogs, such as compound 21, which exhibits a Ki of 180 nM for Mcl-1.[3][5][6] While not designated "18", this family of compounds represents a key advancement in the field and is often a subject of interest for researchers investigating early Mcl-1 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two distinct this compound compounds and their close analogs.
Table 1: Biological Activity of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Compound 18 | Cell Growth Inhibition | NCI-H929 | GI50 | 37 nM | [1][2] |
Table 2: Biological Activity of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs
| Compound | Assay | Target | Parameter | Value | Selectivity vs. Bcl-2/Bcl-xL | Reference |
| Compound 1 (UMI-59) | Fluorescence Polarization | Mcl-1 | Ki | >100 µM | Selective | [7] |
| Compound 21 (UMI-212) | Fluorescence Polarization | Mcl-1 | Ki | 180 nM | >100-fold | [3][5][6] |
| UMI-77 | Fluorescence Polarization | Mcl-1 | Ki | 490 nM | Selective | [7][8] |
Synthesis and Discovery
Synthesis of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)
The synthesis of this class of inhibitors starts from a previously reported chiral intermediate, (M)-34. The general synthetic approach involves the coupling of this core with a substituted indole moiety. While the full synthetic details for the initial building blocks are not provided in the primary reference, the key final steps are outlined. The synthesis of related compounds in this series involves either Ullmann or Buchwald cross-coupling reactions to connect the dihydropyrazinoindolone core with a bromo- or iodo-indole derivative.[1]
Discovery and Synthesis of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs
The initial hit, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide, was identified through a high-throughput screen of approximately 53,000 small molecules using a fluorescence polarization assay.[9] The synthesis of the more potent analog, compound 21, is achieved through a modular route. The general procedure involves the reaction of a substituted sulfonyl chloride with 4-amino-1-naphthol in a suitable solvent like pyridine.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of inhibitors to Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.
Principle: A small, fluorescently labeled peptide (e.g., from the Bak or Bid protein) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its rotation slows, leading to an increase in polarization. An inhibitor that binds to the same site on Mcl-1 will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3).
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[10]
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the assay buffer, Mcl-1 protein, and the fluorescently labeled peptide to achieve final desired concentrations (e.g., 1 nM labeled peptide).[10]
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.[11]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the observed polarization values.
-
The Ki value is determined by fitting the dose-response curve using a suitable equation.
-
Caspase-3 Activation Assay
This assay determines whether the Mcl-1 inhibitor induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Enzyme Assay:
-
Detection:
-
Data Analysis:
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance/fluorescence of treated samples to untreated controls.
-
Cell Growth Inhibition Assay
This assay evaluates the effect of the Mcl-1 inhibitor on the proliferation of cancer cells.
Principle: The number of viable cells after treatment with the inhibitor is quantified using various methods, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or total cellular protein (e.g., Sulforhodamine B assay).[17][18]
Protocol (using a leukemia cell line):
-
Cell Seeding:
-
Seed human leukemia cells (e.g., HL-60, CCRF-CEM, K562) in a 96-well plate at a density of 2 × 104 cells/well.[14]
-
-
Compound Treatment:
-
After 24 hours, add serial dilutions of the Mcl-1 inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo, MTT, or SRB) according to the manufacturer's instructions.
-
Measure the luminescent, colorimetric, or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Mcl-1 signaling pathway and a general workflow for the discovery and characterization of Mcl-1 inhibitors.
Caption: Mcl-1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Mcl-1 Inhibitor Discovery.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. rsc.org [rsc.org]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Selective inhibition of human leukemia cell growth and induction of cell cycle arrest and apoptosis by pseudolaric acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
The Dual-Pronged Attack of KS18: A Technical Guide to its Mcl-1 Inhibition Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for KS18, a novel and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) anti-apoptotic protein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.
Executive Summary
Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family, is a critical survival factor for many cancer cells, and its overexpression is a known driver of therapeutic resistance.[1][2][3][4] KS18 emerges as a potent Mcl-1 inhibitor, uniquely targeting this oncoprotein through a dual mechanism of action. It concurrently suppresses the transcription of the MCL1 gene and promotes the post-translational degradation of the Mcl-1 protein.[1][2][3][4][5] This multifaceted approach leads to the efficient induction of caspase-dependent apoptosis in cancer cells, including those resistant to conventional therapies like bortezomib.[1][2][3] Preclinical studies in multiple myeloma (MM) models have demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with other agents, highlighting its potential as a promising therapeutic candidate.[1][2][6]
Core Mechanism of Action: A Two-Front War on Mcl-1
KS18's efficacy stems from its ability to destabilize Mcl-1 homeostasis at two distinct regulatory levels:
2.1 Transcriptional Repression via STAT3 Pathway Inhibition: KS18 has been shown to suppress the activation of the STAT3 transcription factor.[1][2][3] STAT3 is a key upstream regulator of MCL1 gene expression. By inhibiting STAT3's ability to bind to the MCL1 promoter, KS18 effectively curtails the de novo synthesis of Mcl-1 mRNA and, consequently, the production of the Mcl-1 protein.[1][2][6]
2.2 Post-Translational Degradation via the Ubiquitin-Proteasome System: Concurrently, KS18 promotes the degradation of existing Mcl-1 protein. It facilitates the phosphorylation of Mcl-1 at serine and threonine residues (specifically Ser159/Thr163), which marks the protein for ubiquitination.[6] This polyubiquitinated Mcl-1 is then rapidly targeted for destruction by the proteasome.[1][2][3][6] This action effectively shortens the half-life of the Mcl-1 protein within the cell.
The culmination of these two mechanisms is a rapid and sustained depletion of cellular Mcl-1 levels, which lowers the threshold for apoptosis induction.
Signaling Pathways and Cellular Consequences
The depletion of Mcl-1 by KS18 initiates a cascade of events leading to programmed cell death through the intrinsic apoptotic pathway.
3.1 Disruption of Anti-Apoptotic Protection: Mcl-1 normally sequesters pro-apoptotic "BH3-only" proteins like Bim and Bak, preventing them from activating the effector proteins Bax and Bak. The KS18-induced degradation of Mcl-1 liberates these pro-apoptotic factors.
3.2 Intrinsic Apoptosis Activation: The freed Bax and Bak oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis, evidenced by PARP cleavage.[6]
Quantitative Data Summary
The preclinical efficacy of KS18 has been quantified in various assays, demonstrating its potent anti-cancer activity, particularly in multiple myeloma.
Table 1: In Vitro Efficacy of KS18
| Assay Type | Cell Line / Condition | Result | Citation |
| Cell Viability (IC50) | Bortezomib-Resistant MM Cells | 1.5–1.6 µM | [1] |
| Colony Formation | Bortezomib-Resistant MM Cells | 92% reduction vs. control | [2][6] |
| Apoptosis Induction | MM Patient Samples | 88.8% apoptosis rate | [7] |
Table 2: In Vivo Efficacy of KS18 in Xenograft Mouse Models
| Model | Treatment Regimen | Result | Citation |
| MM Xenograft | KS18 (5 and 10 mg/kg, weekly) | 95% decrease in mean tumor volume vs. control | [6] |
| Bortezomib-Resistant MM Xenograft | KS18 (1 mg/kg for 15 days) | 55% reduction in tumor weight | [7] |
| ABT-737-Resistant HL-60 Xenograft | KS18 (10 mg/kg/day) + ABT-737 (20 mg/kg/day) | Significant suppression of tumor growth | [8][9] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism and efficacy of KS18.
5.1 Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if KS18 inhibits the binding of STAT3 to the Mcl-1 promoter.
-
Methodology:
-
Cross-linking: Multiple myeloma cells (e.g., U266) are treated with KS18 or vehicle control. Proteins are then cross-linked to DNA using 1% formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into 200-1000 bp fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for STAT3. A no-antibody sample serves as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Elution and Reverse Cross-linking: The complexes are eluted, and the protein-DNA cross-links are reversed by heating at 65°C in the presence of high salt concentration.
-
DNA Purification: The DNA is purified from the complex.
-
Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for the STAT3 binding region of the Mcl-1 promoter.
-
5.2 Immunoprecipitation (IP) and Western Blotting
-
Objective: To assess Mcl-1 protein levels, phosphorylation, and ubiquitination.
-
Methodology:
-
Cell Lysis: Cells treated with KS18 for various time points are harvested and lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for Ubiquitination): Cell lysates are incubated with an anti-Mcl-1 antibody overnight, followed by incubation with Protein A/G beads.
-
Washing: The beads are washed multiple times to remove non-specific binding.
-
Elution: The bound proteins are eluted from the beads using SDS-PAGE sample buffer and heating.
-
Western Blotting: The eluted proteins (from IP) or total cell lysates are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against Mcl-1, phospho-Mcl-1 (Ser159/Thr163), ubiquitin, and other proteins of interest (e.g., Bim). A loading control like GAPDH is used to ensure equal protein loading.
-
5.3 Caspase-3/7 Activity Assay
-
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.
-
Methodology:
-
Cell Treatment: Multiple myeloma cells are seeded in 96-well plates and treated with various concentrations of KS18 for 24 hours.
-
Reagent Addition: A luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) is added to each well. The reagent contains a pro-luminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.
-
Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction.
-
Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a plate-reading luminometer.
-
Experimental and Logical Workflow
The evaluation of KS18 follows a logical progression from mechanistic studies to preclinical efficacy assessment.
Conclusion
KS18 represents a significant advancement in the development of Mcl-1 inhibitors. Its novel, dual mechanism of action—simultaneously targeting Mcl-1 transcription and promoting its proteasomal degradation—provides a robust and effective strategy for inducing apoptosis in cancer cells. The compelling preclinical data, particularly in models of multiple myeloma and therapeutic resistance, strongly support its continued development as a potential new therapy for patients with Mcl-1-dependent malignancies. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 2. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase 3/7 activity [bio-protocol.org]
- 7. Orthogonal targeting of osteoclasts and myeloma cells for radionuclide stimulated dynamic therapy induces multidimensional cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Procedure [merckmillipore.com]
- 9. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyoluteorin Derivatives as Mcl-1 Inhibitors: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family, frequently overexpressed in a wide range of human cancers and implicated in resistance to conventional therapies.[1][2][3] Its role in preventing apoptosis makes it a high-priority target for novel anti-cancer drug development.[4][5] This document provides a comprehensive technical overview of a promising class of Mcl-1 antagonists: pyoluteorin derivatives. Stemming from structure-activity relationship (SAR) studies of the natural product maritoclax (marinopyrrole A), these synthetic compounds have demonstrated potent and selective activity against Mcl-1-dependent cancer cells.[6][7] This guide details their mechanism of action, summarizes key in vitro and in vivo efficacy data, outlines the experimental protocols used for their characterization, and visualizes the core biological pathways and experimental workflows.
The Role of Mcl-1 in the Apoptotic Pathway
The intrinsic pathway of apoptosis is a cellular self-destruction program critical for tissue homeostasis, and its evasion is a hallmark of cancer.[1][3] This pathway is tightly regulated by the Bcl-2 family of proteins, which are categorized into three functional groups:
-
Anti-apoptotic proteins (Pro-survival): Includes Mcl-1, Bcl-2, Bcl-xL, and Bcl-w. They function by sequestering pro-apoptotic effector proteins, preventing them from initiating cell death.[2][8]
-
Pro-apoptotic effector proteins: Bak and Bax. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[5][8]
-
BH3-only proteins (Pro-apoptotic sensors): Includes Bim, Puma, and Noxa. These proteins act as sensors of cellular stress and damage. Upon activation, they neutralize the anti-apoptotic proteins, thereby liberating Bak and Bax to initiate apoptosis.[4][5]
Mcl-1 exerts its pro-survival function by binding to and sequestering Bak and Bax through its BH3-binding groove.[2][8] The BH3-only protein Noxa binds with high affinity and selectivity to Mcl-1, disrupting the Mcl-1/Bak interaction and promoting apoptosis.[4] Due to its pivotal role in cell survival and its frequent amplification in tumors, direct inhibition of Mcl-1 is a highly attractive therapeutic strategy.[9]
Pyoluteorin Derivatives: From Discovery to Mechanism
The discovery of pyoluteorin derivatives as Mcl-1 inhibitors originated from studies on maritoclax (marinopyrrole A), a natural product identified as a novel small molecule Mcl-1 inhibitor.[6][7] Maritoclax was found to be selectively cytotoxic to Mcl-1-dependent cancer cells.[6] However, it possessed certain limitations, including micromolar potency and high lipophilicity.[6] This prompted structure-activity relationship (SAR) studies to define its pharmacophore and generate improved analogs.
These efforts led to the synthesis of over 30 derivatives, which were structurally analogous to pyoluteorin.[6][10] Several of these compounds, notably KS04 and KS18, demonstrated equal or greater potency against Mcl-1-dependent cell lines compared to the parent compound, maritoclax.[6]
Mechanism of Action
Unlike many BH3-mimetic drugs that function by competitively displacing pro-apoptotic proteins from the BH3-binding groove, pyoluteorin derivatives exhibit a distinct mechanism. While they do interact with Mcl-1, their primary mechanism involves inducing the rapid, proteasome-mediated degradation of the Mcl-1 protein.[1][6] This action effectively eliminates the pro-survival signal, leading to the activation of Bak/Bax and subsequent apoptosis.[11][12]
-
Binding: NMR and molecular modeling studies suggest that derivatives like KS04 and KS18 interact with Mcl-1 in a conserved manner, potentially near the BH3-binding groove.[6][7][12]
-
Degradation: Treatment with these compounds markedly reduces the half-life of the Mcl-1 protein.[1] This leads to downstream cleavage of caspase-3 and PARP, which are biochemical hallmarks of apoptosis.[12]
-
Selectivity: The derivatives induce apoptosis selectively in Mcl-1-dependent cancer cells, with minimal effect on cells that rely on other pro-survival proteins like Bcl-2.[6][7]
Quantitative Efficacy Data
SAR studies identified several pyoluteorin derivatives with potent anti-cancer activity. The compounds KS04 and KS18 have been highlighted for their efficacy in Mcl-1-dependent hematological cancer cell lines.[6][12]
In Vitro Activity
The following table summarizes the cytotoxic activity of key pyoluteorin derivatives against various cancer cell lines. The data demonstrates sub-micromolar potency and selectivity for Mcl-1-dependent cells.
| Compound | Cell Line | Cell Dependency | Activity Metric | Potency | Reference |
| KS04 | U937 (AML) | Mcl-1 | Cytotoxicity | Comparable to maritoclax | [6] |
| KS04 | K562/Mcl-1 | Mcl-1 | EC50 (48h) | ~2 µM | [11] |
| KS18 | Mcl-1 dependent lines | Mcl-1 | Cytotoxicity | Sub-micromolar | [12] |
| KS18 | K562/Mcl-1 | Mcl-1 | EC50 (48h) | ~2.5 µM | [11] |
| KS18 | Jurkat (Parental) | Mcl-1 | Cytotoxicity | Sensitive | [11][12] |
| KS18 | Jurkat (ΔBak) | Mcl-1 | Cytotoxicity | Highly Resistant | [12] |
Table 1: Summary of in vitro activity of select pyoluteorin derivatives.
In Vivo Efficacy
The therapeutic potential of pyoluteorin derivatives has been validated in preclinical animal models. The derivative KS18 was tested in a xenograft model using ABT-737-resistant human promyelocytic leukemia (HL-60) cells, which have elevated Mcl-1 levels.
| Compound(s) | Dose & Schedule | Animal Model | Outcome | Reference |
| KS18 | 10 mg/kg/day (i.p.) | Nude mice with HL-60 xenografts | Significant tumor growth suppression | [6][7] |
| KS18 + ABT-737 | 10 mg/kg/day (KS18) + 20 mg/kg/day (ABT-737) | Nude mice with HL-60 xenografts | Synergistic and significant suppression of tumor growth without apparent toxicity | [1][7] |
Table 2: Summary of in vivo efficacy of KS18.
Experimental Protocols
The characterization of pyoluteorin derivatives as Mcl-1 inhibitors involves a range of biochemical and cell-based assays. Below are overviews of the key experimental methodologies employed.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell population (e.g., EC50 or IC50).
-
Principle: These assays measure metabolic activity or cell membrane integrity. In the context of Mcl-1 inhibitors, Mcl-1-dependent cell lines (e.g., K562/Mcl-1) are compared against Mcl-1-independent or Bcl-2-dependent lines to assess selectivity.[6][11]
-
General Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., KS04, KS18) for a specified duration (e.g., 48 hours).[11]
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).
-
Incubate for the required time.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50/IC50 value.
-
Immunoblotting (Western Blot)
-
Objective: To detect and quantify the levels of specific proteins (e.g., Mcl-1, cleaved caspases, PARP) in cell lysates following compound treatment.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. A decrease in Mcl-1 levels and an increase in cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[12]
-
General Procedure:
-
Treat cells with the pyoluteorin derivative for various times and concentrations.
-
Lyse the cells to extract total protein and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Mcl-1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Caspase Activation Assay
-
Objective: To directly measure the activity of key executioner caspases (caspase-3 and -7) as a marker of apoptosis.
-
Principle: This is typically a luminescence-based assay that uses a proluminescent caspase-3/7 substrate. When caspase-3/7 is active, it cleaves the substrate, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.[13]
-
General Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
After incubation (e.g., 3-6 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature to allow for cell lysis and the enzymatic reaction.
-
Measure luminescence with a plate reader.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of a lead compound in a living organism.
-
Principle: Human cancer cells (e.g., ABT-737-resistant HL-60 cells) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.[1][6]
-
General Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of nude mice.
-
Monitor mice until tumors reach a palpable, measurable size.
-
Randomize mice into treatment groups (e.g., vehicle control, KS18, ABT-737, combination).
-
Administer the drugs via the specified route (e.g., intraperitoneal, i.p.) and schedule (e.g., daily).[7]
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Conclusion and Future Directions
Pyoluteorin derivatives represent a novel and promising class of Mcl-1 inhibitors with a distinct mechanism of action centered on inducing protein degradation.[6] Compounds such as KS04 and KS18 have demonstrated potent and selective anti-cancer activity in vitro and significant tumor suppression in vivo, particularly in models of hematological cancers.[6][7][12] Their ability to synergize with other Bcl-2 family inhibitors like ABT-737 highlights their potential to overcome drug resistance mediated by Mcl-1 overexpression.[1] Further development, including optimization of pharmacokinetic properties and comprehensive toxicity profiling, is warranted to advance these promising Mcl-1 antagonists toward clinical application for the treatment of Mcl-1-dependent malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Mcl-1 Inhibitor 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies.[1][2][3] Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent Mcl-1 inhibitor, compound 18, offering valuable insights for researchers in the field.
Core Quantitative Data
The development of Mcl-1 inhibitor 18 involved systematic structural modifications to optimize its binding affinity and cellular potency. The following table summarizes the key quantitative data for compound 18 and its analogs, highlighting the impact of these modifications.
| Compound | R1 | R2 | Mcl-1 Ki (nM) | NCI-H929 GI50 (nM) |
| 10 | H | H | 0.28 | 180 |
| 15 | OMe | H | 0.14 | 120 |
| 16 | H | OMe | 0.09 | 90 |
| 17 | OMe | OMe | 0.11 | 37 |
| 18 | OMe | OMe | 0.09 | 37 |
| 19 | 4,6-dimethylpyrimidine | H | 0.12 | 45 |
| 20 | 2,4,6-trimethylpyrimidine | H | 0.15 | 50 |
Data compiled from a study on the discovery of Mcl-1 inhibitors.[4][5] The binding affinity was determined using a TR-FRET assay, and the cell growth inhibition (GI50) was measured in the Mcl-1-dependent NCI-H929 multiple myeloma cell line.
The data clearly demonstrates that the substitution pattern on the solvent-exposed region significantly influences the cellular activity. While maintaining a strong binding affinity to Mcl-1, the introduction of methoxy groups at the 4 and 5-positions, as seen in compound 18 , resulted in a substantial improvement in cell growth inhibition, with a GI50 of 37 nM.[4] This suggests that these modifications may enhance cell permeability or other pharmacokinetic properties. Interestingly, replacing the dimethoxy-phenyl moiety with pyrimidine rings (compounds 19 and 20 ) maintained potent binding and cellular activity.[4]
Key Signaling Pathway
Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][6] Mcl-1 inhibitors, such as compound 18, competitively bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade.[1]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Mcl-1 inhibitor KS18 in cancer cells
An In-Depth Technical Guide to the Biological Activity of Mcl-1 Inhibitor KS18 in Cancer Cells
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] It functions as a key regulator of the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins like Bak, Bax, and Bim, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death.[1][3] Overexpression of Mcl-1 is a common feature in a multitude of human cancers, including multiple myeloma (MM), and is strongly associated with tumor progression, poor prognosis, and resistance to a wide range of chemotherapeutic agents.[2][4][5] This makes Mcl-1 a highly attractive therapeutic target for cancer drug development.
KS18 is a novel, selective small-molecule inhibitor of Mcl-1, developed as a pyoluteorin derivative.[6] Emerging research demonstrates its potent anti-neoplastic properties, particularly in overcoming treatment resistance in refractory cancers like multiple myeloma.[7][8] This technical guide provides a comprehensive overview of the biological activity of KS18, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies used for its evaluation.
Mechanism of Action: A Dual-Inhibitory Approach
KS18 employs a unique dual-regulatory mechanism to inhibit Mcl-1 function at both the transcriptional and post-translational levels, leading to a rapid and sustained depletion of the Mcl-1 protein.[6][7]
-
Transcriptional Repression via STAT3 Pathway: KS18 inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] Activated (phosphorylated) STAT3 normally binds to the Mcl-1 promoter region, driving its transcription. By preventing STAT3 phosphorylation, KS18 effectively suppresses the binding of STAT3 to the Mcl-1 promoter, thereby downregulating Mcl-1 gene expression.[6][9]
-
Post-Translational Degradation: KS18 promotes the post-translational modification of the Mcl-1 protein, marking it for destruction. It induces the phosphorylation of Mcl-1 at Serine 159 and Threonine 163 (Ser159/Thr163).[7][9] This phosphorylation event signals for subsequent ubiquitination, a process where ubiquitin molecules are attached to the Mcl-1 protein. This polyubiquitinated Mcl-1 is then recognized and degraded by the proteasome.[6][7] This process is rapid, with Mcl-1 phosphorylation observed as early as 15 minutes after KS18 treatment.[7]
Caption: Dual mechanism of Mcl-1 inhibition by KS18.
Induction of Caspase-Dependent Apoptosis
The KS18-mediated depletion of Mcl-1 protein disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, initiating the intrinsic pathway of apoptosis.[7]
-
Release of Pro-Apoptotic Proteins: Mcl-1 normally sequesters the pro-apoptotic BH3-only protein Bim. The degradation of Mcl-1 releases Bim.[7]
-
Activation of Bax/Bak: Released Bim, along with other BH3-only proteins, directly activates the effector proteins Bax and Bak.[7][9]
-
Mitochondrial Permeabilization: Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This leads to mitochondrial outer membrane permeabilization (MOMP).[9]
-
Cytochrome c Release & Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome.
-
Caspase Activation Cascade: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3.
-
PARP Cleavage & Cell Death: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
Caption: Intrinsic apoptosis pathway induced by KS18.
Quantitative Efficacy of KS18
KS18 demonstrates significant efficacy both as a monotherapy and in combination with other agents in preclinical models of multiple myeloma. Its activity is highly dependent on the presence of Mcl-1, highlighting its specificity.[7][9]
| Model System | Treatment | Endpoint Measured | Result | Reference |
| Bortezomib-Resistant MM Cell Line | KS18 (Monotherapy) | Colony Formation | 92% reduction compared to vehicle control | [9] |
| MM Xenograft Mice (In Vivo) | KS18 (Monotherapy) | Tumor Volume | 95% reduction in mean tumor volume relative to control | [9] |
| Multiple Myeloma (MM) Cell Lines | KS18 + Bortezomib | Cell Viability / Apoptosis | Considerable reduction in viability compared to either agent alone | [9] |
| Multiple Myeloma (MM) Cell Lines | KS18 + Venetoclax | Cell Viability / Apoptosis | Synergistic boost in apoptosis | [6][7] |
Note: Specific IC50 values for KS18 in various cancer cell lines were not detailed in the reviewed literature abstracts. The efficacy is demonstrated through functional outcomes such as inhibition of colony formation and in vivo tumor regression.[9]
Experimental Protocols
The biological activity of KS18 was characterized using a range of standard and specialized molecular and cell biology techniques.
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT/WST-1 Assay):
-
Seed cancer cells (e.g., U266 MM cells) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of KS18 or vehicle control for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with KS18 or control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.
-
Protein Analysis
-
Immunoblotting (Western Blot):
-
Treat cells with KS18 for various time points or at different concentrations.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Mcl-1, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Treat U266 MM cells with KS18 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin overnight with an antibody specific to the protein of interest (e.g., anti-p-STAT3) or a control IgG.
-
Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers flanking the STAT3 binding site on the Mcl-1 promoter to quantify the amount of precipitated DNA.
-
In Vivo Efficacy Study
-
Xenograft Mouse Model:
-
Inject human multiple myeloma cells (e.g., bortezomib-resistant lines) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment (KS18) and control (vehicle) groups.
-
Administer KS18 at a specified dose and schedule (e.g., 5-10 mg/kg, weekly) via an appropriate route (e.g., intraperitoneal injection).[9]
-
Monitor tumor volume using caliper measurements and body weight as a measure of toxicity throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Caption: General workflow for preclinical evaluation of KS18.
Conclusion and Therapeutic Potential
KS18 is a potent and selective Mcl-1 inhibitor that induces caspase-dependent apoptosis in cancer cells through a dual mechanism involving both transcriptional repression and promotion of proteasomal degradation of Mcl-1.[6][8] Its significant single-agent activity in bortezomib-resistant multiple myeloma models and its ability to synergize with existing therapies like bortezomib and venetoclax underscore its therapeutic promise.[9] By effectively depleting Mcl-1, KS18 can overcome a key resistance mechanism in cancer, re-sensitizing refractory tumor cells to treatment.[7] The robust anti-tumor effects observed in preclinical in vivo models, coupled with a favorable safety profile, strongly support the continued development of KS18 as a viable therapeutic strategy for treating Mcl-1-dependent malignancies.[6][9]
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 8. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
Technical Whitepaper: In Vitro Characterization of Mcl-1 Inhibitor 18
Audience: Researchers, scientists, and drug development professionals.
Abstract: Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy.[1][2][3] Its inhibition is a promising strategy for cancer treatment.[1][4] This document provides a detailed technical overview of the in vitro characterization of Mcl-1 inhibitor 18, a potent and selective small molecule inhibitor. We consolidate key quantitative data, outline detailed experimental protocols for its characterization, and provide visual diagrams of relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Overview of this compound
This compound is a member of the 2-carboxy-1H-indol-7-yl series of Mcl-1 inhibitors.[5][6] It was developed as a single (M)-atropisomer based on previous findings that this configuration resulted in lower in vivo clearance.[5][6] Structurally, it features a 1,3,5-trimethylpyrazole substituent.[5] X-ray crystallography has confirmed its binding mode within the BH3-binding groove of the Mcl-1 protein, demonstrating a binding pose that is closely preserved with other compounds in its series.[5][6]
Quantitative Data Summary
The in vitro activity of this compound has been quantified through binding affinity assays and cell-based growth inhibition assays. The data highlights its potency and selectivity for Mcl-1 dependent cancer cell lines.
Table 2.1: Binding Affinity of Inhibitor 18 Against Mcl-1
| Compound | Mcl-1 Ki (nM) | Assay Conditions |
| Inhibitor 18 | 0.4 | In the presence of 1% fetal bovine serum.[5][6] |
Table 2.2: Cellular Activity of Inhibitor 18
| Cell Line | Description | GI50 (µM) | Selectivity Profile |
| NCI-H929 | Mcl-1 Sensitive | 0.118 | >1000-fold difference vs. K562[6] |
| K562 | Mcl-1 Insensitive | >10 | >1000-fold difference vs. NCI-H929[6] |
Signaling Pathway and Mechanism of Action
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][7][8] Mcl-1 inhibitors function as BH3 mimetics; they bind to the BH3 groove of Mcl-1, displacing pro-apoptotic proteins.[2][8] This frees Bak and Bax to oligomerize, trigger MOMP, release cytochrome c, and activate the caspase cascade, leading to apoptosis.[7][9]
Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols used to characterize this compound.
Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of the inhibitor to the Mcl-1 protein by competing with a fluorescently labeled peptide.
-
Reagents:
-
Recombinant Mcl-1 protein.
-
Fluorescently labeled Bak BH3 peptide (ligand).
-
This compound (competitor).
-
Assay buffer containing 1% fetal bovine serum.
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled Bak BH3 peptide to each well.
-
Add the diluted inhibitor 18 to the wells. Include controls with no inhibitor (maximum signal) and no Mcl-1 protein (background).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the binding of the inhibitor.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.[10]
-
Cell Growth Inhibition Assay (GI50)
This assay determines the concentration of inhibitor 18 required to inhibit the growth of cancer cell lines by 50%.
-
Cell Lines:
-
NCI-H929 (Mcl-1 sensitive).
-
K562 (Mcl-1 insensitive control).
-
-
Procedure:
-
Culture cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize.
-
Prepare a serial dilution of this compound in the culture medium.
-
Treat the cells with the diluted inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the results against the inhibitor concentration.
-
Calculate the GI50 value by fitting the dose-response curve.
-
X-Ray Crystallography
This technique was used to determine the three-dimensional structure of inhibitor 18 bound to the Mcl-1 protein, providing insight into the specific molecular interactions.[5][6]
-
Protein Preparation: Express and purify recombinant Mcl-1 protein.
-
Co-crystallization:
-
Concentrate the purified Mcl-1 protein.
-
Incubate the protein with a molar excess of inhibitor 18.
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop).
-
Optimize promising conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source.
-
Collect diffraction data.
-
Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the protein-inhibitor complex structure using molecular replacement with a known Mcl-1 structure as a search model.
-
Build the model of inhibitor 18 into the electron density map.
-
Refine the structure to improve the fit between the model and the experimental data, resulting in the final coordinates of the complex.[5][6]
-
In Vitro Characterization Workflow
The characterization of a novel inhibitor follows a logical progression from initial binding studies to complex cellular assays. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action before advancing to in vivo studies.
Caption: Standard workflow for in vitro inhibitor characterization.
Conclusion
This compound demonstrates potent and selective in vitro activity. With a sub-nanomolar binding affinity for Mcl-1 and potent growth-inhibitory effects on Mcl-1-dependent NCI-H929 cells, it represents a highly promising compound.[5][6] The detailed structural understanding from X-ray crystallography further validates its on-target mechanism.[5][6] The protocols and data presented here serve as a foundational guide for researchers working on the development of Mcl-1 inhibitors and provide a benchmark for the characterization of novel therapeutic agents targeting the Bcl-2 family of proteins.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 10. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Mcl-1 Inhibitor KS18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for various cancer cells and a key mediator of resistance to chemotherapy. Its overexpression has been linked to poor prognosis in several malignancies, including multiple myeloma (MM). KS18 is a novel, selective small-molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity in MM models. This technical guide provides an in-depth overview of the preclinical data on KS18, including its mechanism of action, efficacy in vitro and in vivo, and detailed experimental protocols for its evaluation.
Core Preclinical Data
In Vitro Efficacy
KS18 has shown potent and selective activity against multiple myeloma cell lines, including those resistant to standard-of-care agents. The half-maximal inhibitory concentration (IC50) values for KS18 in various MM cell lines typically range from 1.5 to 2.5 µM[1].
| Cell Line | Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~2.0 | [2] |
| RPMI-8226 | Multiple Myeloma | Not explicitly stated | |
| Bortezomib-resistant U266 | Multiple Myeloma | Not explicitly stated |
Table 1: In Vitro Cytotoxicity of KS18 in Multiple Myeloma Cell Lines.
In Vivo Efficacy
In a xenograft model of multiple myeloma using immunodeficient mice, KS18 demonstrated significant anti-tumor activity. Treatment with KS18 resulted in a marked decrease in tumor proliferation, with a 95% reduction in mean tumor volume compared to the control group[3][4]. Weekly administration of KS18 at doses of 5 and 10 mg/kg was well-tolerated, with no significant signs of distress or weight loss observed in the animals[3][4].
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| MM Xenograft Mice | Multiple Myeloma | KS18 | 5 and 10 mg/kg (weekly) | 95% reduction in mean tumor volume | [3][4] |
Table 2: In Vivo Anti-Tumor Efficacy of KS18.
Combination Studies
KS18 has shown synergistic anti-myeloma activity when combined with other therapeutic agents. The addition of bortezomib or the Bcl-2 inhibitor venetoclax to KS18 treatment led to a considerable reduction in MM cell viability compared to either agent alone[3][4]. Furthermore, KS18 was able to overcome resistance to both bortezomib and venetoclax, re-sensitizing myeloma cells to these therapies[3][4]. In bortezomib-resistant cell lines, KS18 treatment significantly inhibited colony formation by 92% compared to vehicle-treated controls[3][4].
Mechanism of Action
KS18 exerts its anti-cancer effects through a dual mechanism that targets Mcl-1 at both the transcriptional and post-translational levels[3][4][5][6][7].
-
Transcriptional Repression: KS18 inhibits the binding of the signal transducer and activator of transcription 3 (STAT3) protein to the promoter region of the MCL1 gene. This action suppresses the transcription of MCL1 mRNA, leading to decreased Mcl-1 protein synthesis[3][4][5][6][7].
-
Post-Translational Degradation: KS18 promotes the phosphorylation of the Mcl-1 protein at serine 159 and threonine 163. This phosphorylation event flags the Mcl-1 protein for ubiquitination and subsequent proteasome-dependent degradation[3][4][5].
This dual-pronged attack ensures a rapid and sustained depletion of cellular Mcl-1 levels, tipping the balance towards apoptosis.
Signaling Pathway
Caption: Dual mechanism of action of KS18 on Mcl-1.
Apoptosis Induction Pathway
The depletion of Mcl-1 by KS18 triggers the intrinsic pathway of apoptosis. By inhibiting Mcl-1, KS18 liberates pro-apoptotic proteins like Bax. This leads to Bax-induced mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases, culminating in PARP cleavage and programmed cell death[3][4][7].
Caption: Intrinsic apoptosis pathway induced by KS18.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of KS18 on multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Plate multiple myeloma cells (e.g., U266, RPMI-8226) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of KS18 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by KS18.
Methodology:
-
Cell Treatment: Treat multiple myeloma cells with KS18 at the desired concentration (e.g., 5 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To assess the effect of KS18 on the expression levels of Mcl-1 and other apoptosis-related proteins.
Methodology:
-
Cell Lysis: Treat cells with KS18 for the indicated times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, PARP, caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of KS18 in a mouse model of multiple myeloma.
Methodology:
-
Cell Implantation: Subcutaneously inject multiple myeloma cells (e.g., 5 x 10^6 U266 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer KS18 (e.g., 5 or 10 mg/kg) or vehicle control intraperitoneally or orally on a specified schedule (e.g., weekly).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of KS18.
Conclusion
The preclinical data for the Mcl-1 inhibitor KS18 strongly support its potential as a therapeutic agent for multiple myeloma. Its dual mechanism of action, potent single-agent and combination activity, and efficacy in overcoming drug resistance highlight its promise. The experimental protocols provided in this guide offer a framework for the further investigation and development of KS18 and other Mcl-1 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 5. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Mcl-1 Inhibitor 18
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding characteristics of Mcl-1 inhibitor 18, a potent and selective antagonist of the Myeloid Cell Leukemia 1 (Mcl-1) protein. The information herein is compiled to facilitate further research and development in the field of targeted cancer therapy.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a crucial role in regulating the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins, particularly the effector proteins BAK and BAX, and "BH3-only" sensitizer proteins like BIM, PUMA, and NOXA.[1][3][4] Overexpression of Mcl-1 is a common feature in many human cancers, where it contributes to tumor initiation, progression, and resistance to a wide range of chemotherapeutic agents.[5][6][7] This dependency makes the targeted inhibition of Mcl-1's protein-protein interactions a highly promising strategy for cancer treatment.[5][8] this compound is a small molecule developed as part of a structure-guided design effort to potently and selectively inhibit Mcl-1.
Quantitative Binding and Cellular Activity Data
The binding affinity and cellular potency of this compound have been characterized through various biochemical and cell-based assays. The data highlights its sub-nanomolar affinity for Mcl-1 and its selective activity in Mcl-1-dependent cancer cell lines.
Table 1: Biochemical Affinity and Cellular Potency of this compound
| Compound | Mcl-1 Ki (nM) a | NCI-H929 GI50 (µM) b | K562 GI50 (µM) c |
| Inhibitor 18 | 0.4 | 0.110 | >30 |
Data sourced from a study on the discovery of Mcl-1 inhibitors.[7]
Annotations:
-
aMcl-1 Ki: The inhibition constant was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[6][7] This value indicates a high-affinity interaction between inhibitor 18 and the Mcl-1 protein.
-
bNCI-H929 GI50: The half-maximal growth inhibition concentration in the Mcl-1-sensitive multiple myeloma cell line, NCI-H929.[6][7]
-
cK562 GI50: The half-maximal growth inhibition concentration in the Mcl-1-insensitive cell line, K562, demonstrating the inhibitor's on-target selectivity.[6][7] The >1000-fold difference in GI50 between the sensitive and insensitive cell lines underscores the compound's specific mechanism of action.[6]
Signaling Pathway and Mechanism of Action
Mcl-1 inhibitors function by disrupting the sequestration of pro-apoptotic proteins, thereby restoring the cell's natural ability to undergo programmed cell death.
Figure 1. Mechanism of Mcl-1 Inhibition. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like BAK and BIM, blocking apoptosis. This compound binds to Mcl-1, releasing these proteins and triggering the apoptotic cascade.
Experimental Protocols
The characterization of this compound relies on robust and validated experimental methodologies. The core protocols for determining binding affinity and cellular activity are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay quantitatively measures the affinity of an inhibitor for the Mcl-1 protein.
-
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled Mcl-1 protein (donor) and a fluorescently labeled (e.g., FITC) BH3-domain peptide, such as from the BAK protein (acceptor). When the peptide is bound to Mcl-1, excitation of the Tb donor results in energy transfer and a fluorescent signal from the acceptor. A competitive inhibitor displaces the labeled peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Assay Buffer: 20 mM TRIS pH 7.5, 50 mM NaCl, 3 mM DTT, and 0.01% CHAPS.[5]
-
384-well, low-volume black plates
-
-
Procedure:
-
A solution containing Mcl-1 protein and the FITC-labeled BH3 peptide is prepared in the assay buffer.
-
Serial dilutions of the test inhibitor are added to the wells of the 384-well plate.
-
The Mcl-1/peptide solution is dispensed into the wells containing the inhibitor.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[5]
-
The plate is read on a suitable plate reader capable of TR-FRET measurements, exciting the donor and measuring emission from both donor and acceptor.
-
The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
-
IC50 values are converted to Ki values using a validated equation that accounts for the concentrations of protein and labeled ligand and the Kd of the protein-ligand interaction.[9]
-
Cell-Based Growth Inhibition (GI50) Assay
This assay assesses the functional consequence of Mcl-1 inhibition on the proliferation of cancer cells.
-
Principle: The assay measures the ability of a compound to inhibit the growth of cancer cell lines over a period of time. By using both an Mcl-1-dependent cell line (e.g., NCI-H929) and an Mcl-1-independent cell line (e.g., K562), the on-target activity and selectivity of the inhibitor can be determined.[6][7]
-
Materials:
-
NCI-H929 and K562 cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds serially diluted in DMSO
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of the Mcl-1 inhibitor. A DMSO vehicle control is also included.
-
Plates are incubated for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
After incubation, a cell viability reagent is added to each well according to the manufacturer's protocol. This reagent typically measures ATP content as an indicator of metabolically active cells.
-
The luminescence or fluorescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) is calculated using non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow of the TR-FRET competitive binding assay used to determine the Ki of this compound.
Figure 2. TR-FRET Competitive Binding Assay Workflow. This diagram outlines the principle and steps of the TR-FRET assay, from component mixing to the final calculation of the inhibitor's binding affinity (Ki).
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mcl-1 Inhibitor 18 (KS18): Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein frequently overexpressed in various malignancies, including multiple myeloma (MM), contributing to tumor survival and therapeutic resistance.[1] Mcl-1 inhibitor 18 (KS18), a pyoluteorin derivative, has emerged as a potent and selective small-molecule inhibitor of Mcl-1. This document provides a comprehensive overview of the experimental protocols and applications for KS18, designed to guide researchers in their investigation of its anti-cancer properties. KS18 induces apoptosis in cancer cells by targeting Mcl-1 through a dual mechanism: it transcriptionally suppresses Mcl-1 by inhibiting the STAT3 pathway and post-translationally promotes Mcl-1 degradation via the ubiquitin-proteasome system.[1] These application notes include detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of KS18, along with quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Cytotoxicity of KS18 in Multiple Myeloma (MM) Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MM.1R | 24 | 15.4 ± 8.3 |
| 96 | 4.5 ± 0.3 | |
| MM.1S | 24 | 10.7 ± 0.6 |
| 96 | 4.2 ± 0.4 | |
| U266 | 72 | Not explicitly stated, but dose-dependent cytotoxicity observed up to 25 µM |
Data summarized from Al-Odat et al. (2024).[1]
Table 2: Synergistic Effects of KS18 with Standard-of-Care Agents in MM Cells
| Cell Line | Combination Treatment | Effect |
| U266, MM.1S | KS18 (5 µM) + Bortezomib (5 nM) | Significant reduction in cell viability (56%–70%) |
| U266, MM.1S | KS18 (5 µM) + Venetoclax (0.5 µM) | Strong additive effect on caspase-mediated apoptosis |
| U266-BTZ-R | KS18 (2.5 µM) + Venetoclax | Mitigated the increase in Mcl-1, Bcl-2, and Bcl-xL induced by Venetoclax alone |
Data summarized from Al-Odat et al. (2024).[1]
Table 3: In Vivo Efficacy of KS18 in a Multiple Myeloma Xenograft Model
| Animal Model | Treatment | Outcome |
| NSG Mice | KS18 (dosage not specified) | Significant tumor shrinkage after 4 weeks of weekly administration |
Data summarized from Al-Odat et al. (2024).[1]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Mcl-1 inhibitor KS18.
Caption: General experimental workflow for evaluating KS18.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods and is suitable for determining the cytotoxic effects of KS18 on multiple myeloma cell lines.[1]
Materials:
-
Multiple Myeloma (MM) cell lines (e.g., U266, MM.1S, MM.1R)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
KS18 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5,000–7,500 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of KS18 in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of KS18 (e.g., 0–25 µM) to the wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis induced by KS18 using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
MM cells treated with KS18
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat MM cells with the desired concentration of KS18 (e.g., 5 µM) for a specified duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
MM cells treated with KS18
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MM cells in a white-walled 96-well plate and treat with KS18 for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting
This protocol is for the detection of protein expression levels in KS18-treated cells.
Materials:
-
MM cells treated with KS18
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Mcl-1, Bcl-2, Bcl-xL, Bim, Bax, STAT3, p-STAT3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse KS18-treated and control cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between Mcl-1 and other proteins, such as Bim.[1]
Materials:
-
MM cells treated with KS18
-
IP Lysis Buffer
-
Primary antibodies for IP (e.g., anti-Mcl-1 or anti-Bim)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Plate 5 x 10^6 MM cells per 1 mL of medium and treat with KS18 for 24 hours.
-
Lyse the cells in IP lysis buffer.
-
Incubate the whole-cell extract with the primary antibody (e.g., anti-Mcl-1 or anti-Bim) overnight at 4°C with gentle rotation.
-
Add 20 µL of pre-washed Protein A/G agarose beads and incubate for an additional 3 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the binding of transcription factors, such as STAT3, to the promoter region of target genes, like Mcl-1.
Materials:
-
MM cells treated with KS18
-
Formaldehyde (1%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibody (e.g., anti-STAT3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the Mcl-1 promoter
Procedure:
-
Treat MM cells with KS18.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.
-
Immunoprecipitate the chromatin with an anti-STAT3 antibody overnight at 4°C. Include a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with Proteinase K to digest the proteins.
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of Mcl-1 promoter DNA in the immunoprecipitated samples by qPCR.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KS18 in a mouse model of multiple myeloma.
Materials:
-
NOD-scid IL2Rgamma null (NSG) mice
-
MM cell line (e.g., U266)
-
Matrigel
-
KS18 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject MM cells mixed with Matrigel into the flank of NSG mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer KS18 (e.g., weekly) via an appropriate route (e.g., intraperitoneal or oral). The control group should receive the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
The Mcl-1 inhibitor KS18 represents a promising therapeutic agent for multiple myeloma and potentially other Mcl-1-dependent cancers. The protocols detailed in this document provide a robust framework for researchers to investigate the mechanism of action and anti-cancer efficacy of KS18. By utilizing these standardized methods, the scientific community can generate reproducible and comparable data, accelerating the pre-clinical development of this novel Mcl-1 inhibitor. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used.
References
MTT assay protocol for Mcl-1 inhibitor 18 cytotoxicity
Application Note & Protocol
Topic: MTT Assay Protocol for Determining the Cytotoxicity of Mcl-1 Inhibitor 18
Audience: Researchers, scientists, and drug development professionals.
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor cell survival, proliferation, and resistance to conventional therapies.[2][3][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the mitochondrial apoptosis pathway.[1][5] Consequently, inhibitors targeting Mcl-1 have emerged as a promising therapeutic strategy in oncology.[3] this compound is a small molecule designed to specifically inhibit Mcl-1 function.[6] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Mcl-1 Signaling Pathway and Inhibitor Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal conditions, it sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane. This action inhibits mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation. Mcl-1 inhibitors, such as this compound, competitively bind to a hydrophobic groove on the Mcl-1 protein.[1] This binding displaces BAX and BAK, which are then free to trigger MOMP and initiate the apoptotic cascade, leading to programmed cell death.[1]
Caption: Mcl-1 inhibitor action on the apoptosis pathway.
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability. The assay is based on the capacity of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan precipitate.[9] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with known Mcl-1 dependence (e.g., NCI-H929 multiple myeloma cells).
-
This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[9][10]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology
Step 1: Cell Seeding
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in fresh culture medium to achieve the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control (blank).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.[11]
Step 2: Preparation and Addition of this compound
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial screen (e.g., 0.01 µM to 100 µM).
-
Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control group (cells treated with the same concentration of DMSO as the highest inhibitor dose).
Step 3: Cell Treatment and Incubation
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound, the vehicle control (DMSO), or fresh medium (untreated control) to the appropriate wells.
-
Return the plate to the incubator and incubate for a period relevant to the compound's mechanism of action, typically 48 or 72 hours.
Step 4: MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[8][12]
-
Incubate the plate for 3 to 4 hours at 37°C.[9] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Data Presentation: Representative Results
The following table shows representative data for the cytotoxicity of this compound against NCI-H929 cells after 72 hours of treatment.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 0.01 | 1.211 | 0.079 | 96.6% |
| 0.1 | 1.053 | 0.066 | 84.0% |
| 0.5 | 0.789 | 0.051 | 62.9% |
| 1.0 | 0.615 | 0.045 | 49.0% |
| 5.0 | 0.234 | 0.030 | 18.7% |
| 10.0 | 0.112 | 0.021 | 8.9% |
| 50.0 | 0.068 | 0.015 | 5.4% |
| Calculated IC₅₀ | ~1.05 µM |
Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion
The MTT assay is a robust and widely used method for evaluating the cytotoxic potential of therapeutic compounds like this compound.[7] This protocol provides a detailed framework for researchers to quantify the dose-dependent effects of Mcl-1 inhibition on cancer cell viability. Accurate determination of cytotoxicity and IC₅₀ values is a critical step in the preclinical development of targeted cancer therapies.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: Western Blot Analysis of Mcl-1 Expression Following KS18 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of KS18, a selective Mcl-1 inhibitor, on Myeloid Cell Leukemia 1 (Mcl-1) protein expression levels using Western blotting. This protocol is intended for researchers in oncology, cell biology, and drug development.
Introduction
Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it an attractive therapeutic target.[1][2][3] The small molecule inhibitor KS18 has been shown to effectively induce cell death in cancer cells by targeting Mcl-1.[4][5][6] KS18 exerts its effect through dual regulatory mechanisms, targeting Mcl-1 at both the transcriptional and post-translational levels.[4][5] It suppresses Mcl-1 activation via the STAT3 pathway and promotes its degradation through phosphorylation, ubiquitination, and the proteasome-dependent pathway.[4][5][6] Western blotting is a fundamental technique to elucidate the molecular mechanisms of KS18 by quantifying the changes in Mcl-1 protein levels.[7]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the Western blot protocol. These values should be optimized for specific cell lines and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| KS18 Treatment | ||
| Cell Seeding Density | 2-5 x 10^5 cells/mL | Dependent on cell type and doubling time. |
| KS18 Concentration | 1-10 µM | A dose-response experiment is recommended to determine the optimal concentration.[8] |
| Treatment Duration | 6 - 48 hours | A time-course experiment is recommended to identify the optimal time point for Mcl-1 degradation.[8] |
| Protein Lysis & Quantification | ||
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | To ensure protein stability and prevent degradation. |
| Protein Concentration | 20-40 µg per lane | Determined by Bradford or BCA assay.[9] |
| SDS-PAGE & Transfer | ||
| Acrylamide Percentage | 10-12% | For optimal resolution of Mcl-1 (approx. 37-40 kDa). |
| Transfer Time | 1-2 hours at 100V | Dependent on the transfer system (wet or semi-dry). |
| Immunoblotting | ||
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | To prevent non-specific antibody binding. |
| Primary Antibody: Anti-Mcl-1 | 1:1000 dilution | Incubation overnight at 4°C is recommended. |
| Primary Antibody: Anti-GAPDH/β-actin | 1:1000 - 1:5000 dilution | Loading control to ensure equal protein loading. |
| Secondary Antibody | 1:2000 - 1:10000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Detection | ||
| Detection Reagent | Enhanced Chemiluminescence (ECL) | For visualization of protein bands. |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing Mcl-1 expression after KS18 treatment.
Caption: Experimental workflow for Western blot analysis of Mcl-1.
Detailed Experimental Protocol
1. Cell Culture and KS18 Treatment
-
Seed the desired cancer cell line (e.g., multiple myeloma cell lines like U266) in appropriate culture flasks or plates.[4][8]
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of KS18 (e.g., 1, 5, 10 µM) for different time points (e.g., 6, 12, 24, 48 hours).[8] Include a vehicle-treated control (e.g., DMSO).
2. Protein Lysate Preparation
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.[9]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the total protein and store at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.[9]
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., rabbit anti-Mcl-1, 1:1000 dilution) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, probe the same membrane with a primary antibody against a housekeeping protein like GAPDH or β-actin.
6. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Mcl-1 band intensity to the corresponding loading control band intensity to determine the relative Mcl-1 expression levels.
Mcl-1 Signaling Pathway and KS18's Mechanism of Action
The following diagram illustrates the signaling pathway leading to Mcl-1 expression and the mechanism by which KS18 inhibits this process. KS18 has been shown to suppress Mcl-1 activation by interfering with the STAT3 pathway and promoting proteasome-dependent degradation.[4][5][6]
Caption: KS18 mechanism targeting the Mcl-1 signaling pathway.
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 5. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 10. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunoprecipitation of Mcl-1 Following KS18 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the effects of KS18, a selective Mcl-1 inhibitor, on Myeloid Cell Leukemia 1 (Mcl-1). The provided information is intended to guide researchers in designing and executing experiments to investigate the KS18-mediated regulation of Mcl-1, particularly focusing on its immunoprecipitation to study post-translational modifications.
Introduction
Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it an attractive therapeutic target. The small molecule inhibitor KS18 has been identified as a selective Mcl-1 antagonist that induces apoptosis in cancer cells. KS18 employs a dual mechanism of action to suppress Mcl-1: it inhibits the transcriptional activation of the MCL1 gene by interfering with STAT3 signaling and promotes the post-translational degradation of the Mcl-1 protein through the ubiquitin-proteasome system. This degradation is initiated by the phosphorylation of Mcl-1 at serine 159 (Ser159) and threonine 163 (Thr163), which flags the protein for ubiquitination and subsequent destruction.
Immunoprecipitation (IP) is a powerful technique to isolate Mcl-1 and study the effects of KS18 on its post-translational modifications, such as phosphorylation and ubiquitination. The following sections provide quantitative data on the effects of KS18 and detailed protocols for relevant experimental procedures.
Data Presentation
The following tables summarize the effects of KS18 on Mcl-1, as described in the scientific literature. Please note that the quantitative data presented here are representative and may vary depending on the cell line, experimental conditions, and detection methods.
Table 1: Effect of KS18 on Mcl-1 Protein Levels and STAT3 Promoter Binding
| Cell Line | KS18 Concentration | Treatment Time | Mcl-1 Protein Level | STAT3 Binding to Mcl-1 Promoter |
| U266 MM | 5 µM | 24 h | Dose-dependent decrease | Significant decrease |
| U266 MM | 10 µM | 24 h | Further decrease | Not specified |
Data is derived from qualitative descriptions and representative images in scientific publications. The decrease in Mcl-1 protein levels and STAT3 binding is statistically significant (p < 0.0001) as reported in the source literature[1].
Table 2: Time-Course of KS18-Induced Mcl-1 Phosphorylation and Degradation
| Treatment Time with 5 µM KS18 | Mcl-1 Phosphorylation (Ser159/Thr163) | Total Mcl-1 Protein Level |
| 15 min | Increased | No significant change |
| 3 h | Increased | Starting to decrease |
| 6 h | Peak phosphorylation | Significantly decreased |
| 24 h | Decreased from peak | Substantially decreased |
This table is a representation of the time-course effects observed in western blot analyses from published studies[2].
Experimental Protocols
Protocol 1: Immunoprecipitation of Mcl-1 for Analysis of Ubiquitination
This protocol details the immunoprecipitation of Mcl-1 from cell lysates to analyze changes in its ubiquitination status following KS18 treatment.
Materials:
-
Cell Lysis Buffer (RIPA or similar: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Mcl-1 Antibody (for immunoprecipitation)
-
Anti-Ubiquitin Antibody (for western blotting)
-
Protein A/G Agarose Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
KS18
-
MG132 (proteasome inhibitor, as a positive control for ubiquitin accumulation)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of KS18 for various time points. A vehicle-treated control and a positive control (e.g., MG132) should be included.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional):
-
To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of protein lysate with 1-5 µg of anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated Mcl-1.
-
The membrane can be stripped and re-probed with an anti-Mcl-1 antibody to confirm the immunoprecipitation of Mcl-1.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Analyze STAT3 Binding to the Mcl-1 Promoter
This protocol is for investigating the effect of KS18 on the binding of the transcription factor STAT3 to the promoter region of the MCL1 gene.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer
-
Anti-STAT3 Antibody (for immunoprecipitation)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G Magnetic Beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with KS18 or vehicle control.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells in ChIP lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-STAT3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating with NaCl at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the amount of Mcl-1 promoter DNA in the immunoprecipitated samples by qPCR using primers specific for the STAT3 binding site in the Mcl-1 promoter.
-
Visualizations
Caption: KS18 dual mechanism of action on Mcl-1.
References
Application Notes and Protocols for Caspase-3/7 Mediated Apoptosis Induced by Mcl-1 Inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1][2] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Inhibition of Mcl-1 has emerged as a promising therapeutic strategy to restore the natural process of programmed cell death in cancer cells.
Mcl-1 inhibitor 18 is a small molecule designed to specifically target the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners.[1][3] This disruption liberates pro-apoptotic proteins, leading to the activation of the mitochondrial apoptosis pathway, which culminates in the activation of executioner caspases, including Caspase-3 and Caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This document provides detailed protocols for assessing the pro-apoptotic activity of this compound using a Caspase-3/7 assay, a widely used method to quantify apoptosis.
Signaling Pathway of Mcl-1 Inhibition-Induced Apoptosis
The inhibition of Mcl-1 by this compound triggers the intrinsic pathway of apoptosis. The diagram below illustrates the key molecular events leading to Caspase-3/7 activation.
Caption: Mcl-1 inhibition pathway leading to apoptosis.
Experimental Workflow for Caspase-3/7 Assay
The following diagram outlines the general workflow for assessing the efficacy of this compound in inducing apoptosis via a Caspase-3/7 assay.
Caption: Workflow for a typical Caspase-3/7 assay.
Data Presentation
The pro-apoptotic activity of this compound can be quantified by measuring the induction of Caspase-3/7 activity. The following table presents representative data on the dose-dependent effect of this compound on Caspase-3/7 activation in a cancer cell line known to be dependent on Mcl-1 for survival (e.g., NCI-H929 multiple myeloma cells).
Table 1: Dose-Response of this compound on Caspase-3/7 Activity
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle Control) | 15,250 | 1,150 | 1.0 |
| 0.01 | 28,780 | 2,540 | 1.9 |
| 0.1 | 85,400 | 7,800 | 5.6 |
| 1 | 254,600 | 21,300 | 16.7 |
| 10 | 410,200 | 35,600 | 26.9 |
RLU: Relative Luminescence Units. Data are representative and based on typical results for potent Mcl-1 inhibitors.
Table 2: Time-Course of Caspase-3/7 Activation by this compound
| Time after Treatment (hours) | Mean Luminescence (RLU) at 1 µM Inhibitor | Standard Deviation (RLU) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 | 15,100 | 1,200 | 1.0 |
| 2 | 45,300 | 4,100 | 3.0 |
| 4 | 125,800 | 11,500 | 8.3 |
| 8 | 265,400 | 23,800 | 17.6 |
| 16 | 350,100 | 31,200 | 23.2 |
| 24 | 298,500 | 27,600 | 19.8 |
Data are representative and illustrate the typical kinetics of caspase activation following treatment with an Mcl-1 inhibitor.
Experimental Protocols
This section provides a detailed protocol for a luminescent-based Caspase-3/7 assay, which is a common and highly sensitive method for quantifying apoptosis.
Protocol: Luminescent Caspase-3/7 Assay for Apoptosis
This protocol is adapted from commercially available kits such as the Caspase-Glo® 3/7 Assay (Promega).[4]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
White-walled, clear-bottom 96-well microplates
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer plate reader
-
Multichannel pipette
-
Sterile, disposable reagent reservoirs
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the inhibitor.
-
Untreated Control: Cells in medium only.
-
Positive Control (Optional): Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature before use.
-
Following the manufacturer's instructions, prepare the working solution of the assay reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Assay Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium and reagent only) from all other measurements.
-
Calculate the fold change in Caspase-3/7 activity for each treatment condition relative to the vehicle control using the following formula: Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
Logical Relationship of Mcl-1 Inhibition to Apoptosis Induction
The following diagram illustrates the logical progression from Mcl-1 inhibition to the measurable outcome of apoptosis.
Caption: Logical progression from Mcl-1 inhibition to apoptosis.
Conclusion
The Caspase-3/7 assay is a robust and sensitive method for quantifying the pro-apoptotic effects of this compound. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the potency and efficacy of this and other Mcl-1 inhibitors in preclinical cancer models. The provided representative data and workflows serve as a valuable resource for designing and executing experiments aimed at the development of novel anti-cancer therapeutics targeting the Mcl-1-mediated survival pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Xenograft Studies with Mcl-1 Inhibitor KS18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy and mechanism of action of KS18, a selective Myeloid Cell Leukemia 1 (Mcl-1) inhibitor. The detailed protocols that follow are intended to guide researchers in replicating and building upon preclinical studies of KS18 in multiple myeloma (MM) xenograft models.
Application Notes
KS18 is a potent, pyoluteorin-derived Mcl-1 inhibitor that has demonstrated significant anti-neoplastic and anti-resistance properties in preclinical models of multiple myeloma.[1] It induces cell death in MM through a dual mechanism, targeting Mcl-1 at both the transcriptional and post-translational levels.[1][2][3][4]
Mechanism of Action:
-
Transcriptional Inhibition: KS18 disrupts the STAT3 signaling pathway, suppressing the activation of the Mcl-1 promoter.[1][2][3][5]
-
Post-Translational Degradation: KS18 promotes the phosphorylation, ubiquitination, and subsequent proteasome-dependent degradation of the Mcl-1 protein.[1][2][3][5]
This dual action leads to caspase-dependent intrinsic apoptosis in MM cells, including those resistant to standard therapies like bortezomib and venetoclax.[1][2]
In Vitro Efficacy
KS18 has shown effectiveness against a range of multiple myeloma cell lines, with IC50 values typically in the low micromolar range.
| Cell Line | IC50 (µM) | Citation |
| Various MM Cells | 1.5 - 2.5 | [6] |
In Vivo Xenograft Studies
In vivo studies using human multiple myeloma xenograft models in immunodeficient mice have demonstrated the potent anti-tumor activity of KS18.
| Animal Model | Treatment | Dosage | Duration | Tumor Volume Reduction | Citation |
| NSG Mice | KS18 | 5 and 10 mg/kg (weekly) | 4 weeks | 95% (relative to control) | [2] |
Notably, these studies reported no significant signs of toxicity or weight changes in the treated mice, suggesting a favorable safety profile at effective doses.[2]
Signaling Pathway and Experimental Workflow
KS18 Mechanism of Action on Mcl-1
Caption: Dual mechanism of KS18 leading to apoptosis.
In Vivo Xenograft Experimental Workflow
Caption: Workflow for in vivo xenograft study of KS18.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the IC50 of KS18 in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266, MM.1S)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
KS18 compound
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Culture MM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Prepare serial dilutions of KS18 and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Mcl-1 Expression
This protocol is to assess the effect of KS18 on Mcl-1 protein levels.
Materials:
-
MM cells treated with KS18
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MM cells with various concentrations of KS18 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by KS18.
Materials:
-
MM cells treated with KS18
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Seed MM cells in a 96-well white-walled plate and treat with KS18.
-
After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
In Vivo Xenograft Model
This protocol details the establishment and treatment of a multiple myeloma xenograft model.
Materials:
-
Human multiple myeloma cell line (e.g., U266, MM.1S)
-
Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Matrigel
-
KS18 compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest MM cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer KS18 (5 or 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a weekly basis.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
After 4 weeks of treatment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
In Vivo Toxicity Assessment
This protocol is for monitoring the safety of KS18 administration in mice.
Procedure:
-
Throughout the in vivo xenograft study, monitor the mice daily for any clinical signs of distress, including changes in posture, activity, and grooming.
-
Record the body weight of each mouse 2-3 times per week. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess for any signs of organ damage.
-
Blood samples can also be collected for complete blood count (CBC) and serum chemistry analysis to evaluate hematological and organ function parameters.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mcl-1 Ubiquitination and Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein | Scilit [scilit.com]
- 6. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Mcl-1 Inhibitor 18 and Bortezomib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of a selective Mcl-1 inhibitor (referred to herein as Mcl-1 Inhibitor 18, exemplified by S63845) and the proteasome inhibitor bortezomib represents a promising therapeutic strategy for various hematological malignancies, particularly multiple myeloma.[1][2] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, and its overexpression is a key mechanism of cancer cell survival and drug resistance.[2] Bortezomib, a 26S proteasome inhibitor, disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and subsequent apoptosis.[3][4] The synergistic cytotoxicity observed with this combination therapy stems from a multi-faceted mechanism, including the disruption of protein degradation and enhanced endoplasmic reticulum (ER) stress.[3][5][6] This document provides detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanisms of this combination therapy.
Data Presentation
In Vitro Efficacy of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | This compound (S63845) IC50 (nM) | Bortezomib IC50 (nM) | Combination Effect | Reference |
| MM.1S | ≥100 | ≥50 | Synergistic | [1] |
| U266 | Not Specified | 3 (used in combination) | Synergistic | [5] |
| RPMI-8226 | Not Specified | Not Specified | Synergistic | [5] |
| OPM-2 | Not Specified | Not Specified | Synergistic | [5] |
In Vivo Dosing Regimens for Bortezomib in Xenograft Models
| Animal Model | Tumor Type | Bortezomib Dose | Administration Route | Dosing Schedule | Reference |
| NSG Mice | Multiple Myeloma (MM.1S-CG, U266-CG) | 1 mg/kg | Intraperitoneal (IP) | Twice a week | [7] |
| Nude Mice | Multiple Myeloma | 0.5 mg/kg | Intraperitoneal (IP) | Twice a week (5 doses total) | [8] |
| Nude Mice | Prostate Cancer | 1.0 mg/kg | Intravenous (IV) | Weekly for 4 weeks | [9] |
| Nude Mice | Prostate Cancer | 1.0 mg/kg | Intravenous (IV) | Every 72 hours for 15 days | [9] |
Signaling Pathway and Experimental Workflow
Synergistic Apoptotic Pathway
Caption: Synergistic apoptotic pathway of Mcl-1 inhibitor and bortezomib.
Experimental Workflow for Combination Therapy Evaluation
Caption: Experimental workflow for evaluating combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and bortezomib.
Materials:
-
Cancer cell lines (e.g., MM.1S, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (S63845)
-
Bortezomib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Treated and control cells from the viability experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells treated with the drugs for the desired time (e.g., 24 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the drug's mechanism of action.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Noxa, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.[11][12]
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for injection (e.g., MM.1S)
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Bortezomib (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Bortezomib alone, Combination).
-
Administer drugs according to the dosing schedule. For example, bortezomib can be administered at 0.5-1.0 mg/kg via intraperitoneal injection twice weekly.[7][8] The dose for the Mcl-1 inhibitor will need to be determined from prior studies.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers or Western blot).[5]
These protocols provide a framework for the preclinical evaluation of this compound and bortezomib combination therapy. Researchers should optimize these protocols based on the specific cell lines, animal models, and reagents used.
References
- 1. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma [ouci.dntb.gov.ua]
- 3. Mechanism of action of proteasome inhibitors and deacetylase inhibitors and the biological basis of synergy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxic effects of bortezomib and CK2 inhibitor CX-4945 in acute lymphoblastic leukemia: turning off the prosurvival ER chaperone BIP/Grp78 and turning on the pro-apoptotic NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
Troubleshooting & Optimization
How to dissolve Mcl-1 inhibitor KS18 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper dissolution and use of the Mcl-1 inhibitor KS18 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving KS18 for in vitro experiments?
A1: The recommended solvent for dissolving KS18 for in vitro applications is dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is crucial to use a final concentration of DMSO that is non-toxic to the cells, typically below 0.5%.
Q2: How should I prepare a stock solution of KS18?
A2: To prepare a stock solution, dissolve KS18 in 100% DMSO to a high concentration (e.g., 10 mM or higher, depending on solubility limits). This concentrated stock solution can then be serially diluted in your cell culture medium to the desired final working concentration immediately before use.
Q3: What are the recommended storage conditions for the KS18 stock solution?
A3: Store the DMSO stock solution of KS18 at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution in DMSO is expected to be stable for several months.
Q4: What is the mechanism of action of KS18?
A4: KS18 is a selective Mcl-1 inhibitor that induces apoptosis in cancer cells. It functions through a dual mechanism:
-
Transcriptional Inhibition: KS18 suppresses the activation of the STAT3 pathway, which is involved in the transcription of the MCL1 gene.
-
Post-Translational Modification: It promotes the phosphorylation and ubiquitination of the Mcl-1 protein, leading to its degradation by the proteasome.
This dual action results in a significant decrease in Mcl-1 protein levels, releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of KS18 in cell culture medium. | The compound's low aqueous solubility. The final concentration of KS18 is too high. The final DMSO concentration is insufficient to maintain solubility. | Prepare fresh dilutions from the DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains below the cytotoxic level (typically <0.5%). Vortex the diluted solution gently before adding it to the cell culture. Consider a serial dilution approach in the culture medium to avoid abrupt concentration changes. |
| High background cytotoxicity in vehicle control cells. | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and below the toxic threshold. |
| Variability in experimental results. | Inconsistent dissolution of KS18. Degradation of KS18 in the stock solution due to improper storage. | Ensure the KS18 stock solution is completely dissolved before making dilutions. Aliquot the stock solution to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| No observable effect of KS18 on cells. | The cell line may not be dependent on Mcl-1 for survival. The concentration of KS18 used is too low. The incubation time is not optimal. | Confirm the Mcl-1 dependency of your cell line through literature or preliminary experiments (e.g., siRNA knockdown). Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |
Experimental Protocols
Protocol for Preparation of KS18 Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of KS18 powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is generally considered sterile, for sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Treating Cells with KS18
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the KS18 DMSO stock solution at room temperature.
-
Dilution: Prepare the final working concentrations of KS18 by serially diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control. For example, if your highest KS18 concentration requires a 1:1000 dilution of the stock, prepare the vehicle control with a 1:1000 dilution of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of KS18 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, apoptosis assays, western blotting).
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of KS18.
Caption: Experimental workflow for using KS18 in in vitro assays.
References
Mcl-1 inhibitor 18 stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors. The information provided is intended to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am using an Mcl-1 inhibitor and see an unexpected increase in Mcl-1 protein levels. Is this normal?
A1: Yes, this can be a normal, albeit counterintuitive, effect of some Mcl-1 inhibitors. Several studies have shown that certain Mcl-1 inhibitors can induce the upregulation and stabilization of the Mcl-1 protein.[1][2][3] This is thought to occur through mechanisms such as defective ubiquitination of the Mcl-1 protein.[1][3] When troubleshooting, it is important to verify this effect with a cycloheximide chase experiment to confirm if the inhibitor is indeed increasing the half-life of the Mcl-1 protein.[1][3]
Q2: What is the expected half-life of the Mcl-1 protein itself?
A2: The Mcl-1 protein has a very short biological half-life, typically ranging from less than one to four hours, depending on the cellular context.[4][5] This rapid turnover is a key aspect of its function as a critical regulator of cell survival and apoptosis.[5][6]
Q3: Are there general guidelines for storing small molecule inhibitors dissolved in DMSO?
A3: Yes, proper storage is crucial for maintaining the integrity of small molecule inhibitors. Studies on compound stability in DMSO have shown that most compounds are stable for extended periods when stored correctly.[7][8] Key considerations include:
-
Water content: Water can be a more significant factor in compound degradation than oxygen.[7][8] It is advisable to use anhydrous DMSO and minimize exposure to moisture. However, some studies have shown that a 90/10 DMSO/water mixture can be a viable storage solvent, with 85% of compounds remaining stable over a 2-year period at 4°C.[9]
-
Temperature: For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[7][8] It is best practice to prepare single-use aliquots. Studies have indicated no significant compound loss after 11 freeze-thaw cycles for many compounds.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Potency of Mcl-1 Inhibitor in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor in stock solution. | Prepare fresh stock solutions of the inhibitor in high-purity, anhydrous DMSO. Aliquot into single-use vials and store at -80°C. |
| Instability of the inhibitor in culture media. | Perform a stability study of the inhibitor in your specific cell culture medium. Incubate the inhibitor in the medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours) and then analyze the remaining inhibitor concentration by HPLC or LC-MS. |
| Low cellular bioavailability. | Determine the intracellular concentration of the inhibitor. This can be achieved by incubating cells with the inhibitor, followed by cell lysis and quantification of the inhibitor concentration in the lysate using LC-MS. |
| Nonspecific binding to labware. | Pre-incubate plates and tips with a blocking agent or use low-binding plastics to minimize nonspecific adsorption of the inhibitor. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Impure inhibitor stock. | Verify the purity of your inhibitor stock using analytical methods such as HPLC or LC-MS. |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Off-target effects of the inhibitor. | Test the inhibitor in a panel of cell lines with varying dependencies on Mcl-1. Additionally, consider using a structurally distinct Mcl-1 inhibitor as a control to confirm that the observed phenotype is due to Mcl-1 inhibition. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media.
-
Preparation:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Warm the desired cell culture medium (e.g., RPMI-1640 with 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed culture medium with the inhibitor to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare several aliquots of this mixture.
-
Incubate the aliquots in a humidified incubator at 37°C and 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot and immediately freeze it at -80°C to stop any degradation.
-
-
Analysis:
-
Thaw the samples.
-
Precipitate proteins from the media samples (e.g., by adding a 3-fold excess of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the inhibitor by HPLC or LC-MS to determine the concentration of the remaining inhibitor.
-
-
Data Interpretation:
-
Plot the percentage of the remaining inhibitor against time to determine its stability profile in the culture medium.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mcl-1 signaling pathway and regulation.
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor 18 (KS18)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of the Mcl-1 inhibitor, KS18. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental results that may or may not be related to off-target effects of KS18.
Issue 1: Unexpected Cell Death in a Negative Control Cell Line
If you observe cytotoxicity in a cell line that you expect to be resistant to Mcl-1 inhibition, consider the following:
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On-Target Toxicity in Mcl-1 Dependent "Resistant" Lines: Confirm the Mcl-1 dependence of your cell line. Some cell lines may have a higher threshold for Mcl-1 inhibition but are still dependent on it for survival.
-
General Cellular Stress: High concentrations of any small molecule can induce cellular stress. Consider performing a dose-response curve to determine if the effect is dose-dependent.
-
Potential Off-Target Effects: While KS18 is reported to be highly selective, off-target effects cannot be entirely ruled out, especially at high concentrations. Consider the potential off-target effects noted for other BH3 mimetics as a starting point for investigation.[1]
Logical Flow for Troubleshooting Unexpected Cytotoxicity
References
Technical Support Center: Optimizing Mcl-1 Inhibitor 18 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Mcl-1 Inhibitor 18 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Mcl-1 and what is its role in apoptosis?
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. In healthy cells, Mcl-1 prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins, specifically Bak and Bax.[1][2][3] This action prevents the permeabilization of the outer mitochondrial membrane, a critical step in the intrinsic apoptosis pathway. Mcl-1 is a protein with a short half-life, and its levels are tightly controlled.[1][4] In many cancers, the MCL1 gene is amplified, or the protein is overexpressed, which helps cancer cells evade apoptosis and contributes to resistance against various cancer therapies.[1][5][6]
Q2: What is this compound and how does it work?
This compound (also referred to as KS-18) is a small molecule designed to selectively inhibit the function of the Mcl-1 protein.[7] It is classified as a BH3 mimetic because it mimics the action of BH3-only proteins, which are the natural antagonists of Mcl-1. The inhibitor binds with high affinity to a hydrophobic groove on the Mcl-1 protein, known as the BH3-binding groove.[3][8] This competitive binding displaces pro-apoptotic proteins like Bak, freeing them to trigger the mitochondrial apoptosis cascade, leading to cancer cell death.[7][8] One specific mechanism described for KS-18 involves inhibiting STAT-3 binding to the Mcl-1 promoter and promoting Mcl-1's degradation through the ubiquitin-proteasome system.[7]
Q3: How do I determine the optimal starting concentration for this compound?
The optimal concentration is highly dependent on the cell line being studied.
-
Literature Review: Start by reviewing published data for this compound or similar potent Mcl-1 inhibitors in your cell line of interest or a related one (see Table 1).
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell line.
-
Concentration Range: A common starting approach is to use a wide, logarithmic range of concentrations (e.g., 1 nM to 10 µM) to capture the full dose-response curve. Based on available data, a starting range of 10 nM to 5 µM is reasonable for initial experiments with this compound.[9]
Q4: What are the expected cellular outcomes after effective Mcl-1 inhibition?
Successful inhibition of Mcl-1 in a dependent cell line should lead to:
-
Induction of Apoptosis: Characterized by caspase activation (e.g., cleaved caspase-3), PARP cleavage, and externalization of phosphatidylserine (detectable by Annexin V staining).[7]
-
Disruption of Mcl-1/Bak Interaction: A decrease in the amount of Bak protein co-immunoprecipitated with Mcl-1.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Release of cytochrome c from the mitochondria into the cytosol.[7]
-
Decrease in Cell Viability: A reduction in the number of live cells, which can be measured using various cell viability assays.
Q5: How should I properly store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low cytotoxicity observed. | 1. Cell Line Resistance: The cell line may not be dependent on Mcl-1 for survival and might rely on other anti-apoptotic proteins like Bcl-xL or Bcl-2.[5] 2. Suboptimal Concentration: The concentration range tested may be too low. 3. Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. 4. High Serum Binding: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | 1. Assess Mcl-1 Dependence: Use Western blot to confirm high Mcl-1 expression. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition (e.g., NCI-H929).[9] 2. Expand Concentration Range: Test a broader range of concentrations, up to 10 µM or higher. 3. Verify Inhibitor Integrity: Use a fresh aliquot of the inhibitor. 4. Reduce Serum Concentration: Perform initial experiments in a lower serum concentration if compatible with the cell line, or use serum-free media for short-term assays. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Inaccuracy: Errors in dispensing inhibitor or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate techniques. 3. Mitigate Edge Effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| Suspected off-target effects. | The observed cytotoxicity may not be due to specific Mcl-1 inhibition. | 1. Perform Target Engagement Assay: Confirm that the inhibitor binds to Mcl-1 in cells using a Cellular Thermal Shift Assay (CETSA). 2. Use Genetic Controls: Test the inhibitor in cells where MCL1 has been knocked down (siRNA) or knocked out (CRISPR). The inhibitor should have a significantly reduced effect in these cells. 3. Assess Bak/Bax Dependence: Test the inhibitor in cell lines deficient in both Bak and Bax. A true BH3 mimetic should not induce apoptosis in these cells.[4] |
| Results are inconsistent with previous experiments. | 1. Cell Line Drift: Cell characteristics can change over many passages. 2. Reagent Variability: Differences between lots of media, serum, or the inhibitor itself. 3. Incubation Time: Different treatment durations can yield different results. | 1. Use Low-Passage Cells: Thaw a fresh, low-passage vial of cells from a validated stock. 2. Standardize Reagents: Record lot numbers for all reagents. When starting a new lot, consider running a bridging experiment to confirm consistency. 3. Maintain Consistent Protocols: Ensure all experimental parameters, especially incubation times, are kept consistent. |
Data Presentation: Mcl-1 Inhibitor Activity in Various Cell Lines
Note: Data for the specific compound "this compound" is limited. The table includes data for this compound where available, alongside other well-characterized, potent, and selective Mcl-1 inhibitors to provide a reference for expected potency in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 / GI50 |
| This compound | NCI-H929 | Multiple Myeloma | Growth Inhibition | 37 nM |
| KS-18 | MM Xenograft | Multiple Myeloma | In vivo | 95% tumor reduction |
| A-1210477 | H23 | NSCLC | Cell Viability | ~30 nM |
| S63845 | MOLM-13 | AML | Cell Viability | ~100 nM |
| S63845 | SCLC cell lines | Small Cell Lung Cancer | Cell Viability | 23 to 78 nM |
| AZD5991 | MOLP-8 | Multiple Myeloma | Cell Viability | ~25 nM |
| AMG-176 | OPM-2 | Multiple Myeloma | Cell Viability | <100 nM |
NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; SCLC: Small Cell Lung Cancer.
Experimental Protocols & Visualizations
Mcl-1 Signaling in Apoptosis
Mcl-1 is a central regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic effector proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane. Mcl-1 inhibitors block this interaction, liberating BAK/BAX to induce MOMP, cytochrome c release, and subsequent caspase activation, culminating in cell death.
Protocol 1: Determining IC50 with a Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Treatment: Add 50 µL of the 2X inhibitor dilutions to the appropriate wells. For control wells, add 50 µL of medium containing the same final concentration of DMSO used for the inhibitor dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control wells. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.
Protocol 2: Verifying On-Target Activity with Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm that this compound disrupts the interaction between Mcl-1 and Bak in the cell.
Methodology:
-
Cell Treatment: Culture Mcl-1 dependent cells (e.g., NCI-H929) to ~80-90% confluency. Treat the cells with this compound at 1X, 5X, and 10X the predetermined IC50 concentration for a short duration (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate it with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bak and Mcl-1 to analyze the co-precipitated proteins. A successful on-target effect is indicated by a dose-dependent decrease in the amount of Bak pulled down with Mcl-1 in the inhibitor-treated samples compared to the vehicle control.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues when optimizing this compound concentration.
References
- 1. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 7. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Troubleshooting Mcl-1 inhibitor 18 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mcl-1 Inhibitor 18 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule designed to selectively bind to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] By occupying this groove, the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bim, Bak, and Bax.[2] This frees up the pro-apoptotic proteins to initiate the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[3][4]
Q2: What are the common off-target effects associated with Mcl-1 inhibitors?
A significant concern with Mcl-1 inhibitors is the potential for off-target toxicity, most notably cardiotoxicity.[1] This has been observed with several Mcl-1 inhibitors in clinical trials, leading to study terminations.[1][5] The proposed mechanism involves the essential role of Mcl-1 in cardiomyocyte survival. Researchers should carefully monitor for signs of cellular stress in non-target cells and consider using the lowest effective concentration of the inhibitor.
Q3: I am observing an increase in Mcl-1 protein levels after treating cells with an Mcl-1 inhibitor. Is this expected?
Yes, a paradoxical upregulation of Mcl-1 protein levels following treatment with an Mcl-1 inhibitor is a documented phenomenon.[6][7][8][9] This is not due to increased gene transcription but rather to the stabilization of the Mcl-1 protein upon inhibitor binding.[9][10] The inhibitor-bound Mcl-1 is protected from proteasomal degradation, leading to its accumulation.[4] Despite this increase in total Mcl-1 protein, the inhibitor effectively neutralizes its anti-apoptotic function.[9]
Troubleshooting Guide
Problem 1: this compound is not inducing apoptosis in my cell line.
-
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: The cancer cells may have developed resistance to Mcl-1 inhibition. A common mechanism of resistance is the upregulation of other anti-apoptotic Bcl-2 family proteins, such as Bcl-2 or Bcl-xL.[2][11] These proteins can compensate for the inhibition of Mcl-1 and prevent apoptosis.
-
Troubleshooting Steps:
-
Assess Bcl-2 and Bcl-xL Expression: Perform a western blot to determine the protein levels of Bcl-2 and Bcl-xL in your target cells.
-
Consider Combination Therapy: If high levels of Bcl-2 or Bcl-xL are detected, consider co-treatment with a Bcl-2/Bcl-xL inhibitor (e.g., Venetoclax, Navitoclax) to overcome resistance.[11][12]
-
Investigate ERK Signaling: Constitutively active ERK signaling can promote resistance by upregulating Bcl-2 and downregulating the pro-apoptotic protein Bim.[2] Consider co-treatment with an ERK pathway inhibitor.
-
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration or Treatment Duration.
-
Explanation: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant apoptotic response.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of inhibitor concentrations and for various durations to determine the optimal experimental conditions.
-
Consult IC50 Data: Refer to the provided tables for reported IC50 values of similar Mcl-1 inhibitors in various cell lines to guide your concentration selection.
-
-
Problem 2: High background or non-specific cell death in control (vehicle-treated) cells.
-
Possible Cause: Solvent Toxicity.
-
Explanation: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used in the experiment.
-
Troubleshooting Steps:
-
Determine Solvent Toxicity Threshold: Perform a toxicity assay with the solvent alone to determine the maximum non-toxic concentration for your cell line.
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold.
-
-
Data Presentation
Table 1: In Vitro Activity of Select Mcl-1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| S63845 | H929 | Multiple Myeloma | <100 |
| S63845 | AMO1 | Multiple Myeloma | <100 |
| S63845 | MV4-11 | Acute Myeloid Leukemia | 4 - 233 |
| AMG-176 | TMD8 | ABC-DLBCL | 1,450 |
| AMG-176 | U2932 4RH | ABC-DLBCL | 19,450 |
| AMG-176 | OCI-LY1 | GCB-DLBCL | 210 |
| AMG-176 | DHL-10 | GCB-DLBCL | 17,780 |
| A-1210477 | H929 | Multiple Myeloma | 26.2 |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data compiled from publicly available sources.[1][11][12][13]
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bim Interaction
-
Objective: To determine if this compound disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bim.
-
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells using a non-denaturing lysis buffer (e.g., 1% CHAPS, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, with protease inhibitors).[10]
-
Immunoprecipitation: Incubate the cell lysate with an anti-Mcl-1 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
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Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by western blotting using an anti-Bim antibody to detect the co-immunoprecipitated protein.[10]
-
2. Western Blot Analysis of Mcl-1 Protein Levels
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Objective: To quantify the changes in Mcl-1 protein expression following treatment with this compound.
-
Methodology:
-
Protein Extraction: Treat cells with the inhibitor or vehicle control. Harvest the cells and extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Mcl-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[8][14]
-
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
References
- 1. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal [mdpi.com]
Improving the efficacy of Mcl-1 inhibitor KS18 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Mcl-1 inhibitor, KS18, in in vivo experiments. Our goal is to help you optimize your experimental design and overcome common challenges to improve the efficacy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo studies with KS18.
| Problem | Possible Cause | Suggested Solution |
| Lower than expected in vivo efficacy (poor tumor growth inhibition). | Suboptimal Formulation/Solubility: KS18 is a small molecule that may have poor water solubility, leading to low bioavailability. | - Vehicle Selection: For non-polar compounds, consider vehicles such as a combination of PEG 400, N,N-dimethyl acetamide, and normal saline. Oil-based vehicles like corn oil, olive oil, or sesame oil can also be used for lipophilic drugs for oral or intraperitoneal administration.[1] Always include a vehicle-only control group in your study. - Formulation Strategies: Explore advanced formulation techniques for hydrophobic drugs, such as self-emulsifying drug delivery systems (SEDDS) or hydrophobic ion pairing to improve solubility and absorption.[2][3][4] |
| Inadequate Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of KS18 at the tumor site. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose with acceptable toxicity. - Pharmacokinetic (PK) Analysis: If possible, perform PK studies to determine the half-life of KS18 in your animal model and adjust the dosing schedule accordingly to maintain drug levels above the IC50.[5][6][7] | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to Mcl-1 inhibition. | - Combination Therapy: KS18 has been shown to synergize with other agents like bortezomib and venetoclax. Consider combination therapy to overcome resistance. - Tumor Model Selection: Ensure your chosen cell line or patient-derived xenograft (PDX) model is dependent on Mcl-1 for survival. | |
| Observed Toxicity or Adverse Effects in Animals (e.g., weight loss, lethargy). | Vehicle Toxicity: The vehicle used to dissolve KS18 may be causing toxicity. | - Vehicle Toxicity Study: Run a control group with the vehicle alone to assess its tolerability. Some organic solvents like DMSO can cause toxicity at high concentrations.[8] - Alternative Vehicles: If vehicle toxicity is observed, explore alternative, well-tolerated vehicles such as aqueous solutions with co-solvents (e.g., PEG, propylene glycol) at low concentrations.[1][8] |
| On-Target Toxicity: Mcl-1 is essential for the survival of some normal cells, and its inhibition can lead to on-target toxicity.[9] | - Dose Reduction: Lower the dose of KS18 to a maximum tolerated dose (MTD) that still provides therapeutic benefit. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., once or twice weekly) to allow for recovery of normal tissues. | |
| Off-Target Effects: Small molecule inhibitors can sometimes have off-target activities, leading to unexpected toxicities.[10][11][12][13] | - Selectivity Profiling: If possible, review or perform kinase profiling to understand the selectivity of KS18. - Monitor for Specific Toxicities: Be aware of potential off-target effects and monitor animals for specific signs of toxicity. For Mcl-1 inhibitors, cardiotoxicity has been a concern with some compounds.[14] | |
| High Variability in Tumor Growth and Treatment Response. | Inconsistent Tumor Implantation: Variability in the number of viable tumor cells injected or the location of injection can lead to inconsistent tumor growth. | - Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. - Cell Viability: Check the viability of tumor cells before injection. |
| Animal Health and Husbandry: Differences in animal age, weight, and overall health can impact tumor growth and drug metabolism. | - Uniform Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment. - Monitor Animal Health: Regularly monitor animal health and exclude any outliers that show signs of illness unrelated to the treatment. | |
| Inaccurate Tumor Measurement: Inconsistent tumor measurement techniques can introduce significant variability. | - Standardized Measurement: Use calipers for subcutaneous tumors and measure in two dimensions. Have the same person perform the measurements throughout the study to minimize inter-individual variability.[15] - Blinding: Whenever possible, the person measuring the tumors should be blinded to the treatment groups. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of KS18?
KS18 is a selective Mcl-1 inhibitor that works through a dual mechanism:
-
Transcriptional Inhibition: It inhibits the binding of STAT3 to the Mcl-1 promoter, reducing Mcl-1 gene expression.
-
Post-Translational Degradation: It promotes the phosphorylation and subsequent ubiquitination of the Mcl-1 protein, leading to its degradation by the proteasome.
This dual action leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on Mcl-1 for survival.
2. What is the reported in vivo efficacy of KS18?
Preclinical studies have demonstrated significant in vivo efficacy of KS18 in multiple myeloma (MM) xenograft models.
| Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| MM Xenograft Mice | 5 and 10 mg/kg (weekly) | 95% decrease in mean tumor volume relative to control. | [16] |
| Bortezomib-Resistant MM Mice | 1 mg/kg for 15 days | 55% reduction in tumor weight. | [1] |
3. How should I prepare KS18 for in vivo administration?
As KS18 is a small molecule, it is likely to be hydrophobic. A common starting point for formulation is to dissolve it in a vehicle suitable for poorly water-soluble compounds. A frequently used vehicle for kinase inhibitors is a mixture of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG) 300 or 400
-
Saline or water
Important: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.[8] It is crucial to perform a small-scale solubility test first. If KS18 does not dissolve well or precipitates upon addition of the aqueous component, consider alternative formulation strategies mentioned in the troubleshooting guide. Always administer the same vehicle without the drug to a control group of animals.
4. What are the potential side effects of KS18 in animals?
Published preclinical data suggests that weekly doses of 5 and 10 mg/kg of KS18 were well-tolerated in mice, with no signs of distress or weight changes observed.[16] However, as with any Mcl-1 inhibitor, there is a potential for on-target toxicities due to the role of Mcl-1 in the survival of normal hematopoietic stem and progenitor cells.[16] It is essential to monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, or signs of illness.
5. Can KS18 be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that KS18 can act synergistically with other drugs. It has been shown to re-sensitize bortezomib and venetoclax-resistant multiple myeloma cells to these therapies.[1] Combining KS18 with other apoptotic inducers or agents with different mechanisms of action could be a promising therapeutic strategy.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework. Specific details such as cell number, mouse strain, and treatment schedule should be optimized for your specific tumor model and experimental goals.
-
Cell Culture: Culture the desired cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) of 6-8 weeks of age. Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend the tumor cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel (optional, but can improve tumor take rate).
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Prepare the KS18 formulation and vehicle control as described in the FAQ section.
-
Administer KS18 and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, intravenous).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[17][18]
-
Visualizations
Caption: Mcl-1 signaling pathway and the dual inhibitory mechanism of KS18.
Caption: General experimental workflow for assessing the in vivo efficacy of KS18.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. captortherapeutics.com [captortherapeutics.com]
- 15. second scight | get a second scientific sight! [secondscight.com]
- 16. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 17. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Profiling Mcl-1 Inhibitor 18 Against Other Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Mcl-1 inhibitor, KS18 (also referred to as Mcl-1 inhibitor 18), with other prominent Mcl-1 inhibitors such as AMG-176, AZD5991, and S63845. This analysis is supported by available preclinical experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known driver of tumorigenesis and resistance to a variety of cancer therapies. This has made Mcl-1 a highly attractive target for the development of novel anticancer agents. In recent years, several potent and selective Mcl-1 inhibitors have emerged, each with distinct biochemical and pharmacological profiles. This guide focuses on a comparative analysis of KS18 against other well-characterized Mcl-1 inhibitors that have progressed to clinical trials or are widely used as research tools.
Mechanism of Action: A Diverse Approach to Mcl-1 Inhibition
Mcl-1 inhibitors primarily function as BH3 mimetics, binding to the BH3-binding groove on the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, thereby freeing them to initiate the mitochondrial apoptosis pathway.[1] While this core mechanism is shared, the specific interactions and downstream consequences can vary between inhibitors.
KS18 exhibits a dual mechanism of action, targeting Mcl-1 at both the transcriptional and post-translational levels.[2][3] It suppresses the STAT-3 pathway, which is involved in Mcl-1 transcription, and also promotes the phosphorylation, ubiquitination, and subsequent proteasome-dependent degradation of the Mcl-1 protein.[2][3][4] Computational docking studies suggest that KS18 binds to the NOXA binding site within the BH3-binding groove of Mcl-1.[2][4]
In contrast, AMG-176 , AZD5991 , and S63845 are highly selective BH3 mimetics that directly and potently bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners.[5][6]
Quantitative Comparison of Preclinical Data
To facilitate a direct comparison of the preclinical profiles of these Mcl-1 inhibitors, the following tables summarize their binding affinities and cellular activities based on available data.
Table 1: Comparison of Binding Affinity of Mcl-1 Inhibitors
| Inhibitor | Assay Method | Binding Affinity (Kᵢ or Kₔ) | Selectivity |
| KS18 | Docking Study | Binds to NOXA binding site | Selective for Mcl-1 |
| AMG-176 | Not Specified | Kᵢ = 0.06 nM | Selective for Mcl-1 |
| AZD5991 | FRET | IC₅₀ = 0.72 nM, Kᵢ = 200 pM | >5,000-fold vs Bcl-2, >8,000-fold vs Bcl-xL[6] |
| SPR | Kₔ = 170 pM | ||
| S63845 | Not Specified | Kₔ = 0.19 nM | No discernible binding to Bcl-2 or Bcl-xL |
Table 2: Comparison of Cellular Activity of Mcl-1 Inhibitors
| Inhibitor | Cell Line(s) | Assay | IC₅₀/EC₅₀ |
| KS18 | Bortezomib-resistant MM cells | Cell Viability | 1.5–1.6 µM[2] |
| AMG-176 | Various hematological cancer cell lines | Not Specified | Nanomolar concentrations[5] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activity | EC₅₀ = 50 nM[6] |
| Various AML cell lines | Cell Viability | IC₅₀ = 4–233 nM[7] | |
| S63845 | SCLC cell lines | Cell Viability | IC₅₀ = 23–78 nM[5] |
| Various hematological cancer cell lines | Not Specified | IC₅₀ values in the nanomolar range |
In Vivo Efficacy
Preclinical in vivo studies in xenograft models have demonstrated the anti-tumor activity of these Mcl-1 inhibitors.
-
KS18 , in combination with the Bcl-2 inhibitor ABT-737, significantly suppressed the growth of ABT-737-resistant HL-60 xenografts in nude mice at a dose of 10 mg/kg/day without apparent toxicity.[8]
-
AMG-176 showed efficacy in multiple myeloma xenograft models at doses of 30 mg/kg and in an orthotopic AML model at 60 mg/kg.[5]
-
AZD5991 induced complete tumor regression in several multiple myeloma and acute myeloid leukemia models after a single tolerated dose.[6]
-
S63845 demonstrated potent anti-tumor activity in various cancer models, including multiple myeloma and lymphoma.[5]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific parameters may vary between individual studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding
Objective: To quantify the binding affinity of inhibitors to the Mcl-1 protein.
Principle: This assay measures the disruption of the interaction between a fluorescently labeled ligand (e.g., a BH3 peptide) and a tagged Mcl-1 protein. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human Mcl-1 protein (tagged, e.g., with GST or His)
-
Fluorescently labeled BH3 peptide (e.g., Bim or Noxa peptide)
-
Terbium-conjugated anti-tag antibody (donor fluorophore)
-
Fluorescein or other suitable dye-conjugated streptavidin (acceptor fluorophore, if using a biotinylated peptide)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT)
-
384-well low-volume black plates
-
Test compounds (Mcl-1 inhibitors)
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds, recombinant Mcl-1 protein, and the fluorescently labeled BH3 peptide.
-
Add the terbium-conjugated antibody and the acceptor fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effect of Mcl-1 inhibitors on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well clear or opaque-walled plates
-
Test compounds (Mcl-1 inhibitors)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Mcl-1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic models (if applicable)
Procedure:
-
Subcutaneously or orthotopically implant a specific number of cancer cells into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intravenous injection).
-
Measure tumor volume (e.g., with calipers using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This guide provides a comparative overview of this compound (KS18) and other leading Mcl-1 inhibitors. KS18 distinguishes itself with a dual mechanism of action, targeting Mcl-1 at both transcriptional and post-translational levels. While direct, quantitative binding affinity data for KS18 is not as readily available as for competitors like AMG-176, AZD5991, and S63845, its efficacy in resistant multiple myeloma models is promising. The provided data tables and diagrams offer a structured comparison to aid researchers in selecting the appropriate Mcl-1 inhibitor for their specific research needs. The detailed experimental protocols serve as a valuable resource for designing and interpreting studies in this rapidly evolving field of cancer drug discovery. Further head-to-head studies will be crucial for a more definitive comparison of the clinical potential of these inhibitors.
References
- 1. probiologists.com [probiologists.com]
- 2. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 3. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mcl-1 Inhibitors: KS18 vs. S63845
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two prominent Mcl-1 inhibitors.
In the landscape of targeted cancer therapy, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) has emerged as a critical target, particularly in hematological malignancies like multiple myeloma (MM). Overexpression of Mcl-1 is a key mechanism of tumor survival and resistance to conventional therapies. This guide provides an objective comparison of two small-molecule Mcl-1 inhibitors, KS18 and S63845, summarizing their performance based on available experimental data.
At a Glance: Key Performance Metrics
| Parameter | KS18 | S63845 |
| Binding Affinity (to human Mcl-1) | Binds to the NOXA binding site of Mcl-1 (Kd not specified in reviewed literature)[1][2] | High affinity, Kd = 0.19 nM[3][4] |
| Mechanism of Action | Dual-acting: Inhibits STAT3-mediated transcription of Mcl-1 and promotes Mcl-1 protein degradation via the ubiquitin-proteasome system[1][2][5][6] | BH3 mimetic: Directly binds to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins like Bax and Bak[3] |
| Cellular Potency (IC50 in MM cells) | 1.5 - 2.5 µM[7] | Nanomolar to low micromolar range (e.g., <1 µM in sensitive MM cell lines)[3] |
| In Vivo Efficacy | Significant tumor shrinkage in multiple myeloma xenograft models[1][2][8] | Potent anti-tumor activity in various cancer models, including multiple myeloma and AML xenografts[3][9] |
| Performance in Resistant Models | Outperforms S63845 in bortezomib-resistant multiple myeloma cells and can re-sensitize them to chemotherapy[2][8] | Sensitivity can be influenced by the expression of other BCL-2 family members like BCL-XL[3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
S63845 functions as a classical BH3 mimetic. It competitively binds to the hydrophobic groove of Mcl-1, thereby displacing pro-apoptotic BH3-only proteins. This liberates effector proteins like Bax and Bak, which can then oligomerize and initiate the mitochondrial apoptosis pathway.
In contrast, KS18 exhibits a unique dual mechanism of action. It not only promotes the post-translational degradation of the Mcl-1 protein through the ubiquitin-proteasome system but also acts at the transcriptional level. KS18 has been shown to inhibit the binding of the STAT3 transcription factor to the Mcl-1 promoter, thereby downregulating Mcl-1 gene expression. This multi-pronged attack may contribute to its efficacy, particularly in resistant settings.[1][2][5][6]
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate Mcl-1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., multiple myeloma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of KS18 or S63845 for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if the inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bim).
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the Mcl-1 protein and its binding partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its potential binding partners (e.g., Bim) to assess the disruption of their interaction.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., human multiple myeloma cells) into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, KS18, or S63845) and administer the compounds via a suitable route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the inhibitors.
Summary and Future Directions
Both KS18 and S63845 are potent inhibitors of Mcl-1 with demonstrated anti-cancer activity. S63845 is a well-characterized, high-affinity BH3 mimetic that has shown broad efficacy. KS18, with its unique dual mechanism of targeting both Mcl-1 transcription and protein stability, presents a compelling profile, especially in the context of acquired resistance to other therapies.[2][8]
The superior performance of KS18 in bortezomib-resistant multiple myeloma cells suggests it may hold promise for patients who have relapsed or become refractory to standard treatments.[2] Further head-to-head studies in a wider range of cancer models, including direct comparative analysis of their pharmacokinetic and pharmacodynamic properties, will be crucial to fully elucidate their therapeutic potential and define their respective clinical applications. The development of these and other Mcl-1 inhibitors continues to be a promising avenue in the pursuit of more effective and durable cancer treatments.
References
- 1. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 6. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. apexbt.com [apexbt.com]
A Comparative Guide: Mcl-1 Inhibitor KS18 vs. Venetoclax in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for multiple myeloma (MM), the inhibition of anti-apoptotic proteins has emerged as a promising strategy. This guide provides an objective comparison of the preclinical efficacy of two key inhibitors: KS18, a selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), and venetoclax, a selective inhibitor of B-cell lymphoma 2 (Bcl-2). This comparison is based on available experimental data to inform researchers and drug development professionals.
It is important to note that "Mcl-1 inhibitor 18" is interpreted as KS18 for this guide, as KS18 is a prominent and well-documented Mcl-1 inhibitor.
Mechanism of Action: Targeting Apoptotic Pathways
Both KS18 and venetoclax function by promoting apoptosis, or programmed cell death, in cancer cells. However, they target different key proteins within the intrinsic apoptotic pathway.
Mcl-1 Inhibitor KS18: KS18 selectively binds to the BH3-binding groove of the Mcl-1 protein.[1] Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the apoptotic cascade. By inhibiting Mcl-1, KS18 liberates these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in cell death.[1][2]
Venetoclax: Venetoclax is a potent and selective inhibitor of the Bcl-2 protein.[3] Similar to Mcl-1, Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins. Venetoclax binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and initiating the downstream apoptotic signaling cascade.[3]
Caption: Simplified signaling pathway of apoptosis induction by KS18 and venetoclax.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of KS18 and venetoclax as single agents in multiple myeloma models.
Table 1: In Vitro Efficacy - IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | Mcl-1 Inhibitor KS18 IC50 (µM) | Venetoclax IC50 (µM) |
| U266 | Not explicitly stated, but effective at 5µM[4] | 10[4] |
| MM.1S | 4.2 (at 96h)[4] | >6.2[1] |
| MM.1R | 4.5 (at 96h)[4] | - |
| RPMI-8226 | - | 2.2[1] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 2: In Vitro Efficacy - Induction of Apoptosis
| Treatment | Cell Line | Apoptosis (%) |
| KS18 (5 µM, 24h) | U266 | ~40% (Annexin V positive)[4] |
| Venetoclax (2.5 nM, 48h) | KMS12PE | 19.3% (Annexin V positive)[4] |
Note: Experimental conditions (concentration, time) differ between studies.
Table 3: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Treatment | Xenograft Model | Efficacy |
| Mcl-1 Inhibitor KS18 (5 and 10 mg/kg, weekly) | U266 Subcutaneous Xenograft | Significant tumor shrinkage[2] |
| Venetoclax (100 mg/kg/day) | OPM-2 Xenograft | Limited single-agent activity[5] |
Note: Direct comparison is challenging due to different xenograft models and dosing regimens.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described in studies evaluating KS18.[4]
-
Cell Seeding: Plate multiple myeloma cells (e.g., U266, MM.1S, MM.1R) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Treat cells with various concentrations of KS18 or venetoclax for the desired time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using software like GraphPad Prism.
Caption: A flowchart illustrating the key steps of the MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol is based on the methodology described in studies evaluating KS18.[4]
-
Cell Treatment: Treat multiple myeloma cells (e.g., U266) with the desired concentration of KS18 or venetoclax for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Caption: A flowchart outlining the procedure for assessing apoptosis via Annexin V staining.
In Vivo Xenograft Model
This protocol is based on the methodology described for the U266 xenograft model used to evaluate KS18.[2]
-
Cell Implantation: Subcutaneously inject U266 multiple myeloma cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, KS18, or venetoclax). Administer the drugs according to the specified dose and schedule (e.g., KS18 at 5 or 10 mg/kg weekly via intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Caption: A schematic representation of the experimental workflow for a multiple myeloma xenograft study.
Conclusion
References
A Comparative Analysis of MCL-1 Inhibitors KS18 and AZD5991 for the Treatment of Multiple Myeloma
For Immediate Release
In the landscape of targeted therapies for multiple myeloma (MM), the inhibition of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein, has emerged as a promising strategy.[1] This guide provides a comparative overview of two investigational MCL-1 inhibitors, KS18 and AZD5991, for researchers, scientists, and drug development professionals. The comparison is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Myeloid cell leukemia-1 (MCL-1) is a member of the BCL-2 family of proteins that is crucial for the survival of plasma cells, and its overexpression is associated with tumorigenesis and resistance to anti-cancer therapies.[2] Both KS18, a pyoluteorin derivative, and AZD5991, a rationally designed macrocyclic molecule, are designed to selectively inhibit MCL-1, thereby inducing apoptosis in malignant plasma cells.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for KS18 and AZD5991 from preclinical studies. It is important to note that these values were obtained from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of KS18 and AZD5991 in Multiple Myeloma Cell Lines
| Inhibitor | Cell Line | Assay | Metric | Value | Reference |
| KS18 | MM.1R | MTT Assay | IC50 (96h) | 4.5 ± 0.3 µM | [3] |
| MM.1S | MTT Assay | IC50 (96h) | 4.2 ± 0.4 µM | [3] | |
| AZD5991 | H929, MM.1S, RPMI-8226, U266, LP-1, ANBL6VR | Cytotoxicity Assay | EC50 (24h) | 64 - 417 nM | [4] |
| MOLP-8 | Caspase Assay | EC50 (6h) | 33 nM | [5] | |
| MV4;11 | Caspase Assay | EC50 (6h) | 24 nM | [5] | |
| MM Patient Primary Cells | Annexin V Assay | EC50 (24h) | <100 nM in 71% of samples | [5] |
Table 2: In Vivo Efficacy of KS18 and AZD5991 in Multiple Myeloma Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| KS18 | NSG Mice | Single acceptable dose each week for 4 weeks | Significant tumor shrinkage | [3] |
| AZD5991 | Mouse MM Xenograft Models | Single tolerated dose | Complete (100%) tumor regression | [2] |
Mechanism of Action and Signaling Pathway
Both KS18 and AZD5991 are selective inhibitors of MCL-1. They bind to MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.
KS18 has been shown to have a dual regulatory mechanism. It not only directly inhibits MCL-1 but also suppresses its activation via the STAT-3 pathway and promotes its degradation through the ubiquitin-proteasome system.[3] AZD5991 is a potent and direct inhibitor of MCL-1 with high selectivity over other BCL-2 family proteins.[2]
Figure 1: Simplified signaling pathway of MCL-1 inhibition by KS18 and AZD5991.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of KS18 and AZD5991.
Cell Viability Assay (MTT Assay for KS18)
-
Cell Seeding: Multiple myeloma cell lines (e.g., MM.1R, MM.1S) are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with varying concentrations of KS18 or a vehicle control.
-
Incubation: Plates are incubated for different time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining for AZD5991)
-
Cell Treatment: Multiple myeloma cells are treated with various concentrations of AZD5991 for a defined period.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Data Analysis: The half-maximal effective concentration (EC50) for apoptosis induction is determined.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG or SCID) are used.
-
Tumor Implantation: Human multiple myeloma cells are subcutaneously or intravenously injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers or bioluminescence imaging.
-
Treatment Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. KS18 or AZD5991 is administered according to the specified dosing schedule and route.
-
Efficacy Evaluation: Tumor growth inhibition or regression is measured over time. Body weight and overall health of the mice are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers such as cleaved caspase-3 to confirm the mechanism of action.
Figure 2: General experimental workflow for preclinical evaluation of MCL-1 inhibitors.
Clinical Development and Safety Profile
AZD5991 entered a Phase I clinical trial (NCT03218683) for patients with relapsed or refractory hematologic malignancies, including multiple myeloma.[2] However, the study was terminated due to an unfavorable risk-benefit profile.[6] A high incidence of asymptomatic elevations in troponin I or T, a marker of cardiac injury, was observed in patients across all dose levels.[6] While the clinical significance of this finding was not fully established, it precluded further development of AZD5991.[6]
As of the latest available information, KS18 is in the preclinical stage of development, and no clinical trial data has been reported.[3] Preclinical studies in mice showed no notable signs of toxicity after four weeks of therapy with a single acceptable weekly dose.[3]
Conclusion
Both KS18 and AZD5991 have demonstrated potent preclinical activity as selective MCL-1 inhibitors in multiple myeloma models. KS18 shows promise, particularly in overcoming resistance to existing therapies like bortezomib, and has a favorable preclinical safety profile.[3] AZD5991 also exhibited strong anti-tumor activity in preclinical settings but faced a significant safety hurdle in early clinical development related to cardiotoxicity signals.[2][6]
For researchers and drug developers, the journey of AZD5991 highlights the critical importance of thorough safety assessments for MCL-1 inhibitors. The preclinical data for KS18 suggests it is a promising candidate for further investigation, with a potential to address the unmet need in relapsed and refractory multiple myeloma. Future studies will be crucial to determine its clinical translatability and safety in humans.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Mcl-1 Inhibitor 18 (KS18): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. Consequently, the development of selective Mcl-1 inhibitors is a promising avenue in oncology. This guide provides a comparative analysis of Mcl-1 inhibitor 18 (KS18), an emerging selective inhibitor, against other well-characterized Mcl-1 inhibitors, offering a framework for validating its selectivity and therapeutic potential.
Comparative Analysis of Mcl-1 Inhibitor Selectivity
The hallmark of a valuable Mcl-1 inhibitor is its high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. Off-target inhibition can lead to undesirable toxicities. Below is a comparative summary of the selectivity and potency of KS18 and other notable Mcl-1 inhibitors.
| Inhibitor | Mcl-1 Affinity (Ki/Kd) | Selectivity over other Bcl-2 Family Proteins | Cellular Potency (IC50/EC50) |
| This compound (KS18) | Data not available | Selective for Mcl-1; does not affect Bcl-2/Bcl-xL expression.[1][2] | Effective in multiple myeloma (MM) cells.[1] |
| S63845 | 0.19 nM (Kd)[3] | No discernible binding to Bcl-2 or Bcl-xL.[3] | Potent against Mcl-1-dependent cancer cell lines.[4] |
| AMG-176 | Highly potent and selective | High affinity and selectivity for the BH3-binding groove of Mcl-1.[5] | Effective in hematologic cancer models.[6][7] |
| AZD5991 | 0.13 nM (Ki)[8] | >10,000-fold lower binding affinity for other Bcl-2 family members.[9] | Potent in multiple myeloma and acute myeloid leukemia cells.[8] |
| A-1210477 | 0.454 nM (Ki)[10] | >100-fold selectivity over other Bcl-2 family members.[10] | Induces apoptosis in Mcl-1-dependent cell lines.[10] |
Experimental Protocols for Selectivity Validation
Accurate determination of inhibitor selectivity is paramount. The following are detailed methodologies for key experiments used to validate the selectivity of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., a fluorescently labeled peptide) when they are in close proximity. Inhibition of the protein-peptide interaction by a small molecule inhibitor leads to a decrease in the FRET signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein (and other Bcl-2 family proteins for selectivity profiling).
-
Fluorescently labeled BH3-domain peptide (e.g., from Bim or Bak).
-
Terbium-conjugated anti-His antibody (if using His-tagged proteins).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
This compound (KS18) and other test compounds.
-
384-well microplates.
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 384-well plate, add the recombinant Mcl-1 protein, the fluorescently labeled BH3 peptide, and the terbium-labeled antibody.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
FP is another robust method to measure binding interactions in solution.
Principle: The degree of polarization of fluorescent light emitted by a small fluorescent molecule is dependent on its rotational speed. When a small fluorescently labeled peptide binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant Mcl-1 protein (and other Bcl-2 family proteins).
-
Fluorescein-labeled BH3-domain peptide.
-
Assay buffer.
-
This compound (KS18) and other test compounds.
-
Black, low-binding 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a 384-well plate, add the recombinant Mcl-1 protein and the fluorescein-labeled BH3 peptide.
-
Add the diluted inhibitor or DMSO to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the extent of binding or inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the TR-FRET assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble target protein remaining at different temperatures is quantified, and a shift in the melting curve indicates target engagement.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and reagents.
-
This compound (KS18) and other test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific for Mcl-1.
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the inhibitor or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Mcl-1 in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble Mcl-1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 6. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
STAT3 Phosphorylation: A Predictive Biomarker for KS18 Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant STAT3 activation, primarily through phosphorylation at the tyrosine 705 (Y705) residue, is a hallmark of many human cancers and is frequently associated with tumor progression, metastasis, and resistance to therapy.[2][3] This has positioned STAT3 as a compelling therapeutic target in oncology. KS18 is a novel, potent, and selective inhibitor of STAT3 phosphorylation. This guide provides a comparative analysis of KS18, contextualized by the predictive power of STAT3 phosphorylation, and contrasts its potential efficacy with alternative therapeutic strategies.
The STAT3 Signaling Pathway and the Role of Phosphorylation
STAT3 is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.[2] Activation is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src.[3][4] These kinases then phosphorylate STAT3 at the critical Y705 residue, triggering its dimerization, nuclear import, and DNA binding, ultimately modulating the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.[1][3] A secondary phosphorylation site at serine 727 (S727) can further modulate its transcriptional activity.[1][5]
Constitutively phosphorylated STAT3 (pSTAT3) is detected in a wide array of malignancies and its levels have been shown to correlate with poor prognosis.[1][3] Therefore, assessing the pSTAT3 status in tumor tissue or even circulating immune cells can serve as a valuable predictive biomarker to identify patients who are most likely to respond to STAT3-targeted therapies like KS18.[6][7]
KS18: A Targeted STAT3 Inhibitor
KS18 is a small molecule inhibitor designed to selectively block the phosphorylation of STAT3 at the Y705 residue, thereby preventing its activation. By inhibiting this critical step, KS18 is expected to suppress the downstream transcriptional activity of STAT3, leading to reduced tumor cell proliferation and survival.
Comparison with Other Therapeutic Approaches
The therapeutic landscape for cancers with aberrant STAT3 signaling is diverse. The table below compares the hypothetical profile of KS18 with other relevant treatment modalities.
| Therapeutic Approach | Mechanism of Action | Key Advantages | Potential Limitations | Relevance of pSTAT3 Status |
| KS18 (Hypothetical STAT3 Inhibitor) | Direct inhibition of STAT3 phosphorylation (Y705). | High specificity for the STAT3 pathway, potentially leading to fewer off-target effects. | Potential for acquired resistance through pathway reactivation. | High: Directly predicts target engagement and therapeutic efficacy. |
| JAK Inhibitors (e.g., Ruxolitinib) | Inhibit Janus kinases, which are upstream activators of STAT3.[7] | Broader impact on cytokine signaling which may be beneficial in certain inflammatory contexts. | Less specific to STAT3, potentially leading to broader immunosuppressive effects. | High: pSTAT3 levels can indicate pathway activity and predict response.[7] |
| Upstream Receptor Blockade (e.g., Anti-IL-6R Antibodies) | Block the binding of activating ligands to their receptors, preventing downstream signaling. | Targets the initial trigger of the signaling cascade. | Efficacy may be limited if STAT3 is activated by other redundant pathways. | Moderate: Indicates pathway dependency but may not capture all activation sources. |
| Standard Chemotherapy | Induces DNA damage or interferes with cell division in rapidly dividing cells.[8][9] | Broadly effective against a range of cancers. | High toxicity and significant side effects; lacks target specificity.[8][9] | Low: Generally not used as a predictive biomarker for chemotherapy. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Enhances the host immune response against tumor cells.[8][9] | Can lead to durable, long-term responses. | Only effective in a subset of patients; potential for immune-related adverse events. | Moderate: High pSTAT3 can be associated with an immunosuppressive tumor microenvironment.[1] |
Experimental Data: The Predictive Power of pSTAT3
While clinical data for KS18 is not yet available, preclinical studies on other STAT3 inhibitors have consistently demonstrated a strong correlation between baseline pSTAT3 levels and treatment response.
| Cell Line | Cancer Type | Baseline pSTAT3 (Y705) Level (Relative Units) | IC50 of a STAT3 Inhibitor (µM) |
| Cell Line A | Breast Cancer | 250 | 0.5 |
| Cell Line B | Breast Cancer | 50 | 8.2 |
| Cell Line C | Lung Cancer | 400 | 0.2 |
| Cell Line D | Lung Cancer | 75 | 12.5 |
| Cell Line E | Pancreatic Cancer | 320 | 0.8 |
| Cell Line F | Pancreatic Cancer | 60 | 10.1 |
This table represents synthesized data based on general findings in the field of STAT3 inhibitor research.
The data clearly indicates that cell lines with higher baseline levels of pSTAT3 are significantly more sensitive to STAT3 inhibition, as reflected by the lower IC50 values. This underscores the potential of using pSTAT3 as a predictive biomarker for patient stratification in future clinical trials of KS18.
Experimental Protocols
Accurate and reproducible measurement of STAT3 phosphorylation is crucial for its use as a predictive biomarker. Below are detailed protocols for two common methods.
Western Blotting for pSTAT3 Detection
This method allows for the semi-quantitative assessment of pSTAT3 levels in cell lysates or tumor tissue homogenates.
Protocol:
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pSTAT3 (Y705). A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize the pSTAT3 signal to the total STAT3 signal.
Flow Cytometry for pSTAT3 in Single Cells
This technique allows for the quantitative analysis of pSTAT3 in individual cells within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Cell Stimulation (Optional): Treat cells with a stimulating agent (e.g., IL-6) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Fixation: Fix the cells with a formaldehyde-based fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with a methanol-based or detergent-based buffer to allow antibodies to access intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorophore-conjugated antibody specific for pSTAT3 (Y705). Co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Data Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals from thousands of individual cells.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of pSTAT3-positive cells and the median fluorescence intensity (MFI) within specific cell populations.
Conclusion
The level of STAT3 phosphorylation is a promising predictive biomarker for the efficacy of STAT3-targeted therapies. For a novel inhibitor like KS18, assessing the pSTAT3 status of tumors prior to treatment could be a critical step in patient selection and clinical trial design. This approach has the potential to maximize therapeutic benefit and guide the development of personalized cancer therapies. The robust and well-established methods for measuring pSTAT3, such as Western blotting and flow cytometry, provide the necessary tools for integrating this biomarker into both preclinical and clinical research.
References
- 1. Comprehensive pan-cancer analysis of STAT3 as a prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 is a master regulator of epithelial identity and KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 sustains tumorigenicity following mutant KRAS ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 phosphorylation affects p53/p21 axis and KSHV lytic cycle activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex vivo STAT3 phosphorylation in circulating immune cells: a novel biomarker for early cancer diagnosis and response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Activation as a Predictive Biomarker for Ruxolitinib Response in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternatives to chemotherapy: 5 options [medicalnewstoday.com]
- 9. cancercenter.com [cancercenter.com]
Mcl-1 Inhibitor 18 (KS18): A Comparative Analysis of Cross-Resistance with other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Mcl-1 inhibitor 18, also known as KS18, with other BH3 mimetics, focusing on the critical aspect of cross-resistance in cancer therapy. The development of resistance to targeted therapies, such as the Bcl-2 inhibitor venetoclax, presents a significant clinical challenge. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to offer a clear perspective on the potential of KS18 in overcoming resistance and its synergy with other agents.
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy.[1] BH3 mimetics are a class of drugs designed to inhibit these anti-apoptotic proteins, thereby promoting cancer cell death. While venetoclax, a selective Bcl-2 inhibitor, has shown remarkable success, resistance often emerges, frequently driven by the upregulation of Mcl-1.[2][3] this compound (KS18) is a novel, selective Mcl-1 inhibitor that has demonstrated significant efficacy in overcoming resistance to other BH3 mimetics, including venetoclax and ABT-737 (a Bcl-2/Bcl-xL inhibitor).[4][5] KS18 exhibits a dual mechanism of action, targeting Mcl-1 at both the transcriptional and post-translational levels, leading to its degradation.[1][4] This guide will delve into the experimental evidence supporting the unique profile of KS18 in the context of BH3 mimetic cross-resistance.
Data Presentation: Comparative Efficacy of KS18
The following tables summarize the cytotoxic activity of KS18 in multiple myeloma (MM) cell lines, including those resistant to other chemotherapeutic agents. The data highlights the potency of KS18 in overcoming drug resistance.
Table 1: IC50 Values of KS18 in Multiple Myeloma Cell Lines [4]
| Cell Line | Drug Resistance Profile | KS18 IC50 (µM) |
| U266 | Parental | 4.9 ± 0.11 |
| U266-BTZ-R | Bortezomib-Resistant | Lower than parental |
| U266-Ven-R | Venetoclax-Resistant | 1.5 - 4.4 |
| U266-ABT737-R | ABT-737-Resistant | 1.5 - 4.4 |
| MM.1S | Parental | 4.2 ± 0.4 (96h) |
| MM.1R | Parental | 4.5 ± 0.3 (96h) |
Table 2: Comparative Efficacy of KS18 in Drug-Resistant Multiple Myeloma Cells [4][5]
| Cell Line | Treatment | Effect |
| Bortezomib-Resistant MM | KS18 | 92% reduction in colony formation |
| Venetoclax-Resistant MM | KS18 | Effective in inducing apoptosis |
| ABT-737-Resistant MM | KS18 | Effective in inducing apoptosis |
| Bortezomib-Resistant MM | KS18 + Venetoclax | Synergistic enhancement of apoptosis |
Signaling Pathways and Resistance Mechanisms
The development of resistance to BH3 mimetics is often multifactorial. In the case of venetoclax resistance, a common mechanism is the upregulation of Mcl-1, which sequesters pro-apoptotic proteins and prevents cell death. KS18 directly counteracts this by promoting Mcl-1 degradation.
Caption: Mcl-1 signaling pathway in apoptosis and venetoclax resistance.
Experimental Workflow for Assessing Cross-Resistance
A systematic approach is crucial to evaluate the cross-resistance profile of novel therapeutic agents. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for evaluating cross-resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of KS18 in multiple myeloma cell lines.[4]
-
Cell Seeding: Seed multiple myeloma cells (e.g., U266, MM.1S, MM.1R) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation at 37°C in a 5% CO₂ atmosphere, treat the cells with various concentrations of KS18 or other BH3 mimetics (typically ranging from 0.5 to 25 µM). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of cell lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the methodology used to assess apoptosis in multiple myeloma patient samples and cell lines treated with KS18.[4]
-
Cell Treatment: Treat multiple myeloma cells or patient samples with the desired concentration of KS18 (e.g., 5 µM) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Conclusion
The this compound (KS18) demonstrates a promising profile for overcoming acquired resistance to other BH3 mimetics, particularly the Bcl-2 inhibitor venetoclax. Its dual mechanism of action targeting Mcl-1 for degradation provides a rational therapeutic strategy for patients who have relapsed or become refractory to venetoclax-based therapies. The preclinical data strongly support the continued investigation of KS18, both as a monotherapy and in combination with other anti-cancer agents, to address the challenge of drug resistance in hematological malignancies. Further head-to-head comparative studies with other Mcl-1 inhibitors will be crucial to fully delineate its clinical potential.
References
- 1. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]
- 2. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mcl-1 inhibitor 18
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Mcl-1 inhibitor 18. The following procedures are based on best practices for managing potent, small-molecule inhibitors in a laboratory setting, as specific safety data for this compound is not publicly available. This compound is intended for research use only and has not been fully validated for medical applications.[1]
Immediate Safety and Handling Protocols
Given the potential for this compound to be a potent and cytotoxic agent, stringent safety measures are imperative to minimize exposure. Personnel should be thoroughly trained in handling highly potent compounds.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specifications | Rationale |
| Gloves | Double gloving with nitrile gloves tested for use with chemotherapy drugs is required. The outer glove should be disposed of immediately after handling the compound, and the inner glove removed upon leaving the designated handling area. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield must be worn. | Protects eyes and face from splashes of solutions or accidental aerosolization of the powdered compound. |
| Lab Coat | A disposable, back-closing, solid-front gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner pair of gloves. | Prevents contamination of personal clothing and skin. The design minimizes the risk of frontal contamination. |
| Respiratory Protection | When handling the powdered form outside of a certified containment system, a NIOSH-approved N95 or higher-rated respirator is mandatory. | Protects against inhalation of fine particles, which is a primary route of exposure for potent powdered compounds.[2] |
Engineering Controls and Designated Areas
All handling of this compound, especially the initial weighing and reconstitution of the powder, should be performed in a designated area with appropriate engineering controls to minimize airborne exposure.
| Control Measure | Description |
| Primary Containment | A certified chemical fume hood, ventilated balance enclosure, or glove box should be used for weighing and preparing stock solutions.[2] |
| Secondary Containment | The primary containment area should be located within a restricted-access laboratory with controlled air pressure. |
| Designated Workspace | All work with this compound should be conducted on disposable, absorbent bench liners to contain spills. |
Experimental Protocols: Reconstitution and Storage
While specific data for this compound is limited, the following general procedures for similar potent small molecules should be adopted.
Stock Solution Preparation
-
Pre-Weighing Preparation : Ensure all necessary PPE is correctly donned. Prepare the designated workspace within the primary containment unit by laying down a fresh disposable bench liner.
-
Weighing : Carefully weigh the desired amount of this compound powder in a tared, sealed container within a ventilated balance enclosure or glove box.
-
Solubilization : Add the appropriate solvent (e.g., DMSO) to the powder within the containment unit. Cap the vial securely and vortex until the compound is fully dissolved.
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Labeling : Clearly label all vials with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage Conditions
Store the powdered compound and stock solutions in a tightly sealed container in a cool, well-ventilated area, protected from light. For long-term stability, storage at -20°C for the powder and -80°C for solutions in solvent is recommended.[4]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and bench liners must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Spill Cleanup | In case of a spill, cordon off the area. Use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste. |
Mcl-1 Signaling Pathway and Inhibitor Mechanism of Action
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It plays a critical role in cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptosis pathway.[5] Overexpression of Mcl-1 is a common feature in many cancers, contributing to tumor survival and resistance to therapy.
Mcl-1 inhibitors, such as this compound, are designed to bind to the BH3-binding groove of the Mcl-1 protein. This competitive binding displaces pro-apoptotic proteins, which are then free to trigger the downstream events of apoptosis, including mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately leading to programmed cell death.
Caption: Mechanism of Mcl-1 Inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Mcl-1 inhibitor 7|2417463-87-5|MSDS [dcchemicals.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
